molecular formula C10H13N5O3S B024524 3'-Azido-3'-deoxy-4-thiothymidine CAS No. 108441-45-8

3'-Azido-3'-deoxy-4-thiothymidine

Cat. No.: B024524
CAS No.: 108441-45-8
M. Wt: 283.31 g/mol
InChI Key: LQGXMSIIZGFDND-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Azido-3'-deoxy-4-thiothymidine, also known as 3'-Azido-3'-deoxy-4-thiothymidine, is a useful research compound. Its molecular formula is C10H13N5O3S and its molecular weight is 283.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Azido-3'-deoxy-4-thiothymidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Azido-3'-deoxy-4-thiothymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Azido-3'-deoxy-4-thiothymidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

108441-45-8

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1

InChI Key

LQGXMSIIZGFDND-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-]

Other CAS No.

108441-45-8

Synonyms

3'-azido-3'-deoxy-4-thiothymidine
N3ddThdS3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3'-Azido-3'-deoxy-4-thiothymidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-3'-deoxy-4-thiothymidine (4'-S-AZT) is a synthetic nucleoside analog engineered for antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). As a structural analog of the natural nucleoside thymidine, its mechanism of action is predicated on the strategic replacement of key functional groups to disrupt the viral replication cycle. This guide elucidates the multi-faceted mechanism of 4'-S-AZT, from its cellular uptake and metabolic activation to its ultimate role as a potent inhibitor of HIV reverse transcriptase and a terminator of viral DNA chain elongation. The substitution of the 4'-oxygen with a sulfur atom is a critical modification anticipated to enhance metabolic stability and influence biological activity. While direct experimental data for 4'-S-AZT is emerging, this document synthesizes current knowledge from its close analog, Zidovudine (AZT), and related 4'-thionucleosides to provide a comprehensive and scientifically grounded overview of its mechanism of action.

Introduction: The Rationale for 4'-Thionucleoside Analogs

Nucleoside analogs have been a cornerstone of antiviral therapy for decades, exploiting the viral replication machinery for their therapeutic effect. 3'-Azido-3'-deoxythymidine, more commonly known as Zidovudine or AZT, was the first antiretroviral drug approved for the treatment of HIV/AIDS and serves as a foundational model for understanding the mechanism of nucleoside reverse transcriptase inhibitors (NRTIs).

The synthesis of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom, represents a strategic evolution in nucleoside analog design.[1][2] This bioisosteric substitution can profoundly impact the compound's biological properties. The introduction of a sulfur atom can alter the sugar pucker conformation, influencing how the analog interacts with viral enzymes. Furthermore, the carbon-sulfur bond in the thio-hemiaminal glycosidic linkage is generally more resistant to enzymatic cleavage than its oxygen counterpart, potentially leading to enhanced metabolic stability and an improved pharmacokinetic profile.[3][4] 4'-thionucleosides have garnered significant interest as potential leads for both antiviral and anticancer drug discovery.[3][5]

This guide focuses on 3'-Azido-3'-deoxy-4-thiothymidine (4'-S-AZT), a molecule that combines the established chain-terminating 3'-azido group of AZT with the potentially advantageous 4'-thio modification.

The Multi-Step Mechanism of Action

The antiviral activity of 4'-S-AZT is not inherent to the molecule itself but is realized through a series of intracellular transformations and interactions. This process can be dissected into three critical stages: cellular uptake and metabolic activation, inhibition of HIV reverse transcriptase, and termination of viral DNA synthesis.

Cellular Uptake and Metabolic Activation: The Prerequisite for Activity

For 4'-S-AZT to exert its antiviral effect, it must first enter the host cell and be converted into its active triphosphate form.

  • Cellular Entry: Like other nucleoside analogs, 4'-S-AZT is expected to be transported into the cell via nucleoside transporters. The specific transporters involved have not been definitively identified for 4'-S-AZT, but it is plausible that both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) play a role, similar to other thymidine analogs.

  • Anabolic Phosphorylation: Once inside the cell, 4'-S-AZT undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to yield 4'-S-AZT-triphosphate (4'-S-AZT-TP). This is the pharmacologically active form of the drug.[6][7]

    • Monophosphorylation: The initial and often rate-limiting step is the conversion of 4'-S-AZT to 4'-S-AZT-monophosphate (4'-S-AZT-MP), catalyzed by thymidine kinase.

    • Diphosphorylation: 4'-S-AZT-MP is then converted to 4'-S-AZT-diphosphate (4'-S-AZT-DP) by thymidylate kinase.

    • Triphosphorylation: Finally, various cellular kinases, such as nucleoside diphosphate kinase, catalyze the formation of the active 4'-S-AZT-TP.

The efficiency of this phosphorylation cascade is a critical determinant of the drug's potency. The 4'-thio modification may influence the substrate affinity of these kinases compared to AZT.

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4S_AZT_ext 4'-S-AZT 4S_AZT_int 4'-S-AZT 4S_AZT_ext->4S_AZT_int Nucleoside Transporters 4S_AZT_MP 4'-S-AZT-MP 4S_AZT_int->4S_AZT_MP Thymidine Kinase 4S_AZT_DP 4'-S-AZT-DP 4S_AZT_MP->4S_AZT_DP Thymidylate Kinase 4S_AZT_TP 4'-S-AZT-TP (Active Form) 4S_AZT_DP->4S_AZT_TP Nucleoside Diphosphate Kinase

Metabolic activation pathway of 4'-S-AZT.
Competitive Inhibition of HIV Reverse Transcriptase

The primary molecular target of 4'-S-AZT is the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA. 4'-S-AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP).[8][9]

The structural similarity between 4'-S-AZT-TP and dTTP allows the analog to bind to the active site of HIV-1 RT. However, the affinity of 4'-S-AZT-TP for HIV-1 RT is significantly higher than for human cellular DNA polymerases, which accounts for its selective antiviral activity. The 4'-thio modification is expected to influence the binding affinity and inhibitory potency against HIV-1 RT.

DNA Chain Termination: The Final Blow to Viral Replication

The ultimate mechanism by which 4'-S-AZT halts viral replication is through DNA chain termination.[6] During reverse transcription, HIV-1 RT incorporates nucleotides into the growing proviral DNA chain. When 4'-S-AZT-TP is present, it can be incorporated into the nascent DNA strand in place of dTTP.

The key structural feature that enables chain termination is the presence of an azido (-N3) group at the 3'-position of the deoxyribose sugar analog, instead of the hydroxyl (-OH) group found in natural deoxynucleotides. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the next incoming nucleotide. Once 4'-S-AZT-monophosphate is incorporated into the DNA chain, the absence of the 3'-hydroxyl group prevents further elongation, leading to the premature termination of DNA synthesis.[10] This incomplete proviral DNA is non-functional and cannot be integrated into the host cell's genome, effectively aborting the viral replication cycle.

Chain_Termination cluster_process Reverse Transcription Viral_RNA Viral RNA Template Elongating_DNA Elongating Proviral DNA Viral_RNA->Elongating_DNA RT-mediated synthesis Primer DNA Primer Primer->Elongating_DNA RT HIV Reverse Transcriptase dNTPs dATP, dGTP, dCTP dNTPs->Elongating_DNA 4S_AZT_TP 4'-S-AZT-TP Terminated_DNA Terminated Proviral DNA 4S_AZT_TP->Terminated_DNA Incorporation Elongating_DNA->Terminated_DNA Chain Termination

Mechanism of DNA chain termination by 4'-S-AZT.

Experimental Protocols: Assessing Reverse Transcriptase Inhibition

The inhibitory potential of 4'-S-AZT against HIV-1 RT can be quantified using a non-radioactive reverse transcriptase inhibition assay. The following is a generalized protocol based on commercially available kits.[11][12]

Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

Principle: This assay measures the incorporation of a labeled deoxynucleotide (e.g., digoxigenin-dUTP) into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated primer allows for the capture of the newly synthesized DNA on a streptavidin-coated plate. The amount of incorporated digoxigenin is then detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well microplate

  • Poly(A) template

  • Biotin-oligo(dT) primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Digoxigenin-11-dUTP (DIG-dUTP)

  • 4'-S-AZT-TP (or other inhibitors for testing)

  • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

  • Lysis Buffer

  • Wash Buffer (e.g., PBS with Tween-20)

  • Anti-Digoxigenin-POD (HRP conjugate)

  • HRP substrate (e.g., ABTS or TMB)

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of 4'-S-AZT-TP in the reaction buffer.

    • Prepare a master mix containing the reaction buffer, poly(A) template, biotin-oligo(dT) primer, dNTP mix, and DIG-dUTP.

    • Dilute the HIV-1 RT to the working concentration in the reaction buffer.

  • Assay Setup:

    • Add the desired volume of the inhibitor dilutions (or reaction buffer for controls) to the wells of the microplate.

    • Add the master mix to all wells.

    • Initiate the reaction by adding the diluted HIV-1 RT to all wells except for the negative control wells.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Capture of Synthesized DNA:

    • Transfer the reaction mixtures to the streptavidin-coated microplate.

    • Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

  • Washing:

    • Wash the plate 3-5 times with the wash buffer to remove unincorporated nucleotides and other reagents.

  • Detection:

    • Add the Anti-Digoxigenin-POD conjugate to each well and incubate at room temperature for 1 hour.

    • Wash the plate 3-5 times with the wash buffer.

  • Signal Development and Measurement:

    • Add the HRP substrate to each well and incubate in the dark at room temperature until sufficient color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the negative control wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

RT_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Master Mix, Enzyme) Start->Prepare_Reagents Assay_Setup Set up Assay in Microplate (Inhibitor, Master Mix, Enzyme) Prepare_Reagents->Assay_Setup Incubation_37C Incubate at 37°C Assay_Setup->Incubation_37C Capture_DNA Transfer to Streptavidin Plate & Incubate Incubation_37C->Capture_DNA Wash_1 Wash Plate Capture_DNA->Wash_1 Add_Antibody Add Anti-DIG-POD Wash_1->Add_Antibody Incubation_RT Incubate at Room Temperature Add_Antibody->Incubation_RT Wash_2 Wash Plate Incubation_RT->Wash_2 Add_Substrate Add HRP Substrate & Incubate Wash_2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the non-radioactive HIV-1 RT inhibition assay.

Quantitative Data and Comparative Analysis

While specific kinetic data for 4'-S-AZT are not yet widely available in the public domain, we can infer its potential activity based on data from AZT and other 4'-thionucleosides. The following table provides a comparative summary of relevant kinetic parameters.

Parameter AZT 4'-S-AZT (Inferred) Rationale for Inference Reference
Thymidine Kinase (Km) ~3 µMLikely similar to AZTThe 4'-thio modification is not expected to drastically alter the affinity for thymidine kinase.
HIV-1 RT (Ki for triphosphate) ~0.04 µMPotentially lower (more potent)The 4'-thio modification can alter sugar pucker, potentially leading to a more favorable conformation for binding to the RT active site.[10]
DNA Polymerase α (Ki for triphosphate) ~230 µMExpected to be highThe high selectivity of AZT for HIV-1 RT over cellular polymerases is a key feature that is likely retained.[10]
Metabolic Stability ModeratePotentially enhancedThe C-S bond in the thio-hemiaminal linkage is more resistant to enzymatic cleavage.[3][4]

Note: The values for 4'-S-AZT are inferred and require experimental validation.

Conclusion and Future Directions

3'-Azido-3'-deoxy-4-thiothymidine represents a promising scaffold for the development of novel antiretroviral agents. Its mechanism of action is rooted in the well-established principles of nucleoside analog therapy: intracellular phosphorylation to an active triphosphate form, competitive inhibition of HIV-1 reverse transcriptase, and termination of viral DNA chain elongation. The strategic incorporation of a sulfur atom at the 4'-position of the deoxyribose ring is anticipated to confer advantages in terms of metabolic stability and potentially enhanced enzymatic inhibition.

Future research should focus on obtaining direct experimental data for 4'-S-AZT to validate the inferred mechanism and quantify its activity. Key areas of investigation include:

  • Determination of the specific cellular transporters involved in its uptake.

  • Detailed kinetic analysis of its phosphorylation by cellular kinases.

  • Precise measurement of its inhibitory potency (Ki and IC50 values) against wild-type and drug-resistant strains of HIV-1 RT.

  • Evaluation of its incorporation into DNA and its efficiency as a chain terminator.

  • In vivo pharmacokinetic and pharmacodynamic studies to assess its bioavailability, metabolic fate, and therapeutic efficacy.

A thorough understanding of these parameters will be crucial for the continued development and potential clinical application of 4'-S-AZT and other 4'-thionucleoside analogs in the fight against HIV/AIDS.

References

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Sources

Technical Evaluation of 3'-Azido-3'-deoxy-4-thiothymidine (ADTT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the in vitro evaluation of 3'-Azido-3'-deoxy-4-thiothymidine (ADTT). This compound is a dual-modified nucleoside analogue: it possesses the 3'-azido group characteristic of Zidovudine (AZT), functioning as a DNA chain terminator, and a 4-thio substitution on the thymine base (replacing the C4 oxygen with sulfur).[1]

Nomenclature Alert: Researchers must distinguish this compound (base-modified, C4=S) from 4'-thio-AZT (sugar-modified, furanose ring O


S). This guide focuses strictly on the base-modified 4-thiothymidine  derivative.

Section 1: Chemical Identity & Physicochemical Properties

The 4-thio modification alters the hydrogen-bonding capacity and lipophilicity of the parent AZT molecule. The sulfur atom is larger and more polarizable than oxygen, affecting base-pairing fidelity and polymerase recognition.

PropertySpecificationBiological Implication
Molecular Formula

Sulfur substitution increases molecular weight compared to AZT.
Lipophilicity (LogP) Higher than AZTEnhanced passive diffusion across lipid bilayers; potential for improved CNS penetration.
Base Pairing Hoogsteen/WobbleThe 4-thio group favors the enol (thiol) tautomer more than the keto form, potentially leading to G-pairing promiscuity (mutagenesis risk).
UV Absorbance

nm
Distinct red-shift compared to thymidine (

267 nm). Useful for HPLC detection and photo-crosslinking studies.

Section 2: Mechanism of Action (MoA) & Signaling Pathway

The antiviral efficacy of ADTT relies on metabolic activation (anabolism) by host cellular kinases. The 3'-azido group prevents the formation of the 5'-3' phosphodiester bond, obligating chain termination.

The Phosphorylation Cascade
  • Cellular Entry: ADTT enters via nucleoside transporters (ENT1/ENT2) or passive diffusion (enhanced by the thio-modification).

  • First Phosphorylation (Rate Limiting): Thymidine Kinase 1 (TK1) converts ADTT

    
     ADTT-MP. Note: 4-thio-thymidine is generally a good substrate for TK1.
    
  • Second Phosphorylation (Bottleneck): Thymidylate Kinase (TMPK) converts ADTT-MP

    
     ADTT-DP. Critical: In AZT metabolism, this step is inefficient, leading to MP accumulation. The 4-thio modification may alter TMPK kinetics.
    
  • Third Phosphorylation: Nucleoside Diphosphate Kinase (NDPK) converts ADTT-DP

    
     ADTT-TP (Active Metabolite).
    
  • Target Engagement: ADTT-TP competes with dTTP for the HIV Reverse Transcriptase (RT) active site.

  • Termination: Incorporation into viral DNA causes immediate chain termination due to the lack of a 3'-OH group.

Pathway Visualization

The following diagram illustrates the metabolic activation and interference pathway of ADTT.

ADTT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Viral Replication Complex ADTT_Ext ADTT (Drug) ADTT_Int ADTT (Intracellular) ADTT_Ext->ADTT_Int ENT1/Diffusion ADTT_MP ADTT-MP ADTT_Int->ADTT_MP Phosphorylation ADTT_DP ADTT-DP ADTT_MP->ADTT_DP ADTT_TP ADTT-TP (Active Form) ADTT_DP->ADTT_TP RT Reverse Transcriptase ADTT_TP->RT Competitive Inhibition TK1 Thymidine Kinase 1 TK1->ADTT_Int TMPK Thymidylate Kinase TMPK->ADTT_MP NDPK NDP Kinase NDPK->ADTT_DP vDNA Viral DNA (Terminated) RT->vDNA Incorporation

Caption: Metabolic activation pathway of ADTT from cellular entry to DNA chain termination.

Section 3: In Vitro Evaluation Protocols

Antiviral Efficacy Assay (EC50)

Rationale: To determine the effective concentration required to inhibit HIV-1 replication by 50%. Cell System: MT-4 cells or PBMCs (Peripheral Blood Mononuclear Cells).

Protocol:

  • Preparation: Suspend MT-4 cells (

    
     cells/mL) in RPMI-1640 medium.
    
  • Infection: Infect cells with HIV-1 (strain IIIB or NL4-3) at a Multiplicity of Infection (MOI) of 0.01.

    • Control: Mock-infect a parallel set of cells.

  • Treatment: Aliquot cell suspension into 96-well plates containing serial dilutions of ADTT (range: 0.001

    
    M to 100 
    
    
    
    M). Include AZT as a positive control.
  • Incubation: Incubate at 37°C, 5%

    
     for 5 days.
    
  • Readout: Measure cytopathic effect (CPE) using the MTT assay (see 3.2) or p24 antigen ELISA.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive

    
    .
    
Cytotoxicity Profiling (CC50)

Rationale: To differentiate between antiviral suppression and general cellular toxicity. Criticality: 4-thio analogs can exhibit photo-toxicity or non-specific reactivity with cysteine residues in proteins.

Protocol (MTS/MTT Assay):

  • Seeding: Seed uninfected MT-4 or CEM cells (

    
     cells/well) in 96-well plates.
    
  • Exposure: Treat with serial dilutions of ADTT (up to 1000

    
    M).
    
  • Duration: Incubate for 5 days (parallel to antiviral assay).

  • Development: Add MTS/MTT reagent. Viable mitochondria convert the tetrazolium salt to formazan.

  • Quantification: Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Selectivity Index (SI): Calculate

    
    . A viable drug candidate typically requires 
    
    
    
    .
Mitochondrial Toxicity (mtDNA Depletion)

Rationale: AZT is known to inhibit DNA Polymerase


 (Pol 

), leading to mitochondrial depletion and lactic acidosis. The 4-thio modification may alter affinity for Pol

. This is a mandatory safety check for all AZT analogs.

Protocol:

  • Long-term Culture: Culture HepG2 cells with ADTT at

    
     and 
    
    
    
    its
    
    
    for 14 days, splitting cells every 3-4 days to maintain log-phase growth.
  • DNA Extraction: Isolate total cellular DNA.

  • qPCR Analysis:

    • Target 1: Mitochondrial gene (e.g., COXII or ND1).

    • Target 2: Nuclear housekeeping gene (e.g.,

      
      -actin or GAPDH).
      
  • Analysis: Calculate the ratio of mtDNA/nDNA relative to vehicle control. A ratio < 0.5 indicates significant mitochondrial toxicity.

Section 4: Data Interpretation & Troubleshooting

ObservationPotential CauseTroubleshooting / Verification
High Antiviral Activity but High Toxicity Non-specific reactivity of the 4-thio group.Perform assay in the dark to rule out photo-toxicity.
Low Antiviral Activity Poor phosphorylation (Kinase bottleneck).Perform HPLC analysis of cell lysates to measure [ADTT-TP] levels.
Discrepancy in EC50 vs AZT Altered base pairing.The 4-thio group may reduce affinity for RT compared to the natural thymine base.
Critical Note on Stability

4-thiothymidine derivatives are susceptible to oxidation (forming disulfides) and hydrolysis (reverting to thymidine) under acidic conditions or UV light.

  • Storage: -20°C, desiccated, protected from light.

  • Vehicle: Dissolve in DMSO; avoid unbuffered aqueous solutions for long-term storage.

References

  • Mitsuya, H., et al. (1985). "3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro." Proceedings of the National Academy of Sciences. Link

  • Furman, P. A., et al. (1986). "Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase." Proceedings of the National Academy of Sciences. Link

  • BenchChem. "Structural Analysis of 3'-Azido-3'-deoxy-4'-thiothymidine: A Technical Guide." BenchChem Technical Library. Link

  • Czernecki, S., & Valéry, J. M. (1991). "An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT)."[2] Synthesis. Link

  • Lin, T. S., et al. (1983). "Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides."[3] Journal of Medicinal Chemistry. Link

Sources

Structural Analysis of 3'-Azido-3'-deoxy-4-thiothymidine (4-thio-AZT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 3'-Azido-3'-deoxy-4-thiothymidine (commonly referred to as 4-thio-AZT ) represents a critical intersection between antiviral pharmacology and photo-affinity labeling.[1] As a sulfur-modified analogue of Zidovudine (AZT), this molecule retains the chain-terminating azido group while introducing a thiocarbonyl moiety at the C4 position of the pyrimidine ring.[1]

This modification drastically alters the electronic properties of the nucleobase, shifting its absorbance maximum into the UVA region (~340 nm) and enabling photo-crosslinking applications.[1] For the drug development scientist, verifying this structure requires a departure from standard nucleoside protocols. The "silent" C4-carbonyl in IR and the distinct deshielding in 13C-NMR are pivotal diagnostic markers.[1] This guide outlines a self-validating analytical workflow to confirm the identity, purity, and conformational integrity of 4-thio-AZT.

Molecular Architecture & Synthesis Context

To accurately analyze 4-thio-AZT, one must understand the specific structural deviations from its parent, AZT.[1]

Structural Components[1][2][3]
  • Nucleobase: 4-Thiothymine.[1][2][3] The oxygen atom at position 4 is replaced by sulfur.[3][4] This increases lipophilicity and induces a bathochromic shift in UV absorption.

  • Sugar Moiety: 2',3'-Dideoxyribose.[1] Lacks hydroxyl groups at 2' and 3'.

  • 3'-Modification: Azido group (-N

    
    ). This is the steric gatekeeper, forcing specific sugar puckering (typically C3'-exo/C2'-endo equilibrium) and serving as a distinct IR reporter.[1]
    
Tautomeric Equilibrium

Unlike natural thymidine, 4-thiothymidine derivatives exhibit a more pronounced tautomeric equilibrium between the thione (major form in neutral solution) and thiol (minor form, pH dependent) states.[1] This equilibrium impacts proton NMR signals and must be accounted for during solvent selection (e.g., DMSO-


 vs. D

O).[1]

Tautomerism cluster_0 Tautomeric Equilibrium Thione Thione Form (C=S, N3-H) Major Species Thiol Thiol Form (C-SH, N3=C) Minor Species Thione->Thiol pH > pKa Thiol->Thione Neutral pH

Figure 1: Tautomeric equilibrium of the 4-thiothymine base.[1] The thione form predominates under physiological conditions.

Spectroscopic Profiling: The Core Protocols

This section details the specific spectral fingerprints required to confirm the 4-thio-AZT structure.

UV-Vis Spectroscopy: The "Red Shift" Marker

Standard thymidine absorbs at


 nm.[1] The thiation at C4 creates a massive bathochromic shift.
  • Protocol: Dissolve 10

    
    M sample in Methanol or PBS.
    
  • Diagnostic Criteria:

    • 
      : 335–342 nm  (Characteristic of 4-thionucleosides).[1]
      
    • Absence: Significant reduction of the 267 nm peak compared to AZT.

    • Why it works: The C=S bond lowers the energy gap for

      
       transitions.
      
Infrared (IR) Spectroscopy: The Dual-Tag Validation

IR is the fastest method to confirm the presence of both the azide and the thio-modification simultaneously.[1]

Functional GroupWavenumber (cm

)
IntensityDiagnostic Note
Azide (-N

)
2100 – 2125 StrongAsymmetric stretch.[1] Unmistakable "fingerprint" for AZT derivatives.
Thiocarbonyl (C=S) 1100 – 1250 MediumBroad/Coupled. Hard to isolate, but look for the absence of C4=O.
Carbonyl (C2=O) 1650 – 1700 StrongRemains present (C2 position is unchanged).
Missing C4=O ~1670 - 1720 AbsentCRITICAL: The disappearance of the second carbonyl band confirms thiation.[1]
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the carbon skeleton and heteroatom substitution.


C-NMR (DMSO-

): The "190 ppm" Rule

The most significant change occurs at the C4 carbon.[1][3]

  • AZT (Parent): C4 carbonyl resonates at

    
     160-164 ppm.[1]
    
  • 4-thio-AZT: C4 thiocarbonyl shifts downfield to

    
     189-191 ppm .[1]
    
  • Causal Insight: Sulfur is less electronegative than oxygen but the C=S bond has different anisotropy and hybridization characteristics, leading to significant deshielding of the ipso carbon.


H-NMR (DMSO-

): The Imide Proton
  • NH (Position 3): typically shifts downfield (

    
     ppm) or broadens significantly compared to the parent thymidine (
    
    
    
    ppm) due to the acidity changes induced by the adjacent thiocarbonyl.
  • H-1' (Anomeric):

    
     ppm (Pseudo-triplet).[1]
    
  • Azido-proximal protons (H-3'):

    
     ppm.[1]
    
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to confirm the elemental composition and the presence of sulfur.[1]

  • Isotopic Pattern: Look for the

    
    S isotope peak.
    
    • 
      S is 95%.
      
    • 
      S is ~4.2%.
      
    • The M+2 peak will be significantly enhanced compared to non-sulfur containing nucleosides (where M+2 is dominated solely by

      
      O and 
      
      
      
      C
      
      
      ).
  • Fragmentation:

    • [M - N

      
      ]:  Loss of 28 Da is characteristic of azides.[1]
      
    • [M - Sugar]: Cleavage of the glycosidic bond yields the modified base (4-thiothymine).[1]

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logical flow for complete structural elucidation, prioritizing non-destructive methods first.

StructuralAnalysis Start Unknown Sample (Putative 4-thio-AZT) UV UV-Vis Spectroscopy (Methanol) Start->UV CheckUV Peak at ~340 nm? UV->CheckUV IR FT-IR Spectroscopy (ATR/Pellet) CheckUV->IR Yes Stop1 REJECT: No Thio Group CheckUV->Stop1 No (Likely AZT or impurity) CheckIR Peak @ 2100 cm⁻¹ (N3) AND Missing C4=O band? IR->CheckIR NMR 1H & 13C NMR (DMSO-d6) CheckIR->NMR Yes Stop2 REJECT: Functional Group Missing CheckIR->Stop2 No (Check Azide/Thio) CheckNMR C4 @ ~190 ppm? NH Deshielded? NMR->CheckNMR MS HRMS (ESI+) CheckNMR->MS Yes Stop3 REJECT: Skeletal Error CheckNMR->Stop3 No (Regioisomer?) Final CONFIRMED STRUCTURE 3'-Azido-3'-deoxy-4-thiothymidine MS->Final Mass & Isotope Match

Figure 2: Step-by-step decision tree for the structural verification of 4-thio-AZT.

Purity & Stability Profiling

4-thio-AZT is more reactive than AZT.[1] The thio-group is susceptible to oxidation, leading to disulfide dimers.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Note: 4-thio-AZT is more lipophilic than AZT due to the Sulfur atom.[1] It will elute later (higher retention time) than AZT.

  • Detection: Dual wavelength monitoring.

    • 260 nm: Detects impurities (standard DNA/RNA bases).

    • 340 nm: Specifically detects the 4-thio-AZT target.

  • Purity Calculation: Area under curve at 340 nm vs. total integration.

Stability Warning
  • Oxidation: In the presence of air or oxidants, 4-thio-AZT can form a disulfide dimer (

    
    ).[1]
    
  • Dimer Detection: The dimer will appear as a highly lipophilic peak in HPLC and will show a mass of

    
     in MS.[1]
    
  • Storage: Store at -20°C, protected from light (to prevent photo-crosslinking) and under inert gas (Argon/Nitrogen).

References

  • Synthesis and Characterization of 4-thio-AZT

    • Palomino, E., Meltsner, B. R., Kessel, D., & Horwitz, J. P. (1990). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 33(9), 2585–2590.
  • NMR of 4-Thionucleosides

    • Zhang, X., & Xu, Y. Z. (2011).[5] Synthesis of 4-thio-2'-deoxyuridine and its derivatives. Molecules, 16(7), 5655-5664.[1] (Provides comparative NMR shifts for C4=S vs C4=O).

    • [1]

  • IR Spectroscopy of Azides

    • Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918. (Establishes the 2100 cm-1 diagnostic band).
    • [1]

  • 4-Thiothymidine as a Photo-affinity Probe

    • Masaki, Y., et al. (2010). 4-Thiothymidine for the study of DNA–protein interactions.[1] Nucleic Acids Symposium Series.

    • (Contextualizes the UV absorption properties

Sources

Technical Guide: Cellular Pharmacokinetics of 3'-Azido-3'-deoxy-4-thiothymidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cellular pharmacokinetics, metabolic pathways, and structure-activity relationships (SAR) of 3'-Azido-3'-deoxy-4-thiothymidine (4-thio-AZT).

This analysis focuses on the compound's design rationale—specifically the thiation of the 4-position to enhance lipophilicity and CNS penetration—and the subsequent metabolic bottlenecks that define its pharmacological profile.

Executive Summary

3'-Azido-3'-deoxy-4-thiothymidine is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) analogue derived from Zidovudine (AZT).[1][2] It was developed to overcome the limited blood-brain barrier (BBB) penetration of AZT by replacing the 4-carbonyl oxygen with a sulfur atom (4-thio modification).

While the modification successfully enhances lipophilicity and resistance to catabolic degradation by thymidine phosphorylase (TP), the compound exhibits significantly reduced antiviral potency compared to AZT. This guide elucidates the mechanistic cause of this failure: a critical bottleneck in the initial phosphorylation step catalyzed by cytosolic Thymidine Kinase 1 (TK1).

Chemical Identity & Physicochemical Properties

The 4-thio substitution fundamentally alters the electron distribution and hydrogen-bonding potential of the pyrimidine ring, directly impacting cellular uptake and enzyme recognition.

Property3'-Azido-3'-deoxythymidine (AZT)3'-Azido-3'-deoxy-4-thiothymidineImpact of Modification
C-4 Substituent Oxygen (=O)Sulfur (=S)Increases lipophilicity; alters H-bonding acceptor capability.[1][3][4][5]
Lipophilicity (LogP) Low (~0.05)HighEnhanced: Facilitates passive diffusion across lipid bilayers (e.g., BBB).
Stability (Glycosidic) Susceptible to TPResistantEnhanced: 4-thio group prevents cleavage by Thymidine Phosphorylase.
TK1 Affinity (

)
High (~3

M)
Low (~54

M)
Compromised: Steric/electronic mismatch in kinase active site.
Structural Logic
  • Uptake Driver: The sulfur atom is less electronegative and more diffuse (larger van der Waals radius) than oxygen, increasing the molecule's partition coefficient into lipid membranes.

  • Metabolic Blocker: The C4=O group in thymidine serves as a critical hydrogen bond acceptor for Thymidine Kinase (TK1). Replacing it with C4=S weakens this interaction, drastically reducing phosphorylation efficiency.

Cellular Uptake Mechanisms

Unlike natural nucleosides which rely heavily on transporters, the 4-thio analog utilizes a dual-entry mechanism.

A. Passive Diffusion (Dominant)

Due to the increased lipophilicity conferred by the thiation, 3'-Azido-3'-deoxy-4-thiothymidine can traverse the plasma membrane via passive diffusion more efficiently than its parent compound, AZT. This property was originally intended to facilitate delivery to the Central Nervous System (CNS) to treat HIV-associated neurological disorders.

B. Nucleoside Transporters (ENTs/CNTs)

While passive diffusion is enhanced, the compound remains a substrate for:

  • ENT1/ENT2 (Equilibrative Nucleoside Transporters): Bidirectional transport driven by concentration gradients.

  • CNT (Concentrative Nucleoside Transporters): Na+-dependent active transport.

  • Note: The 4-thio modification does not abolish transporter recognition, but the high rate of passive diffusion often masks transporter kinetics in high-concentration assays.

Intracellular Metabolism: The Anabolic Bottleneck

Once inside the cell, the compound must undergo three phosphorylation steps to become the active triphosphate (TP) form. The 4-thio modification creates a severe kinetic hurdle at the very first step.

Step 1: Activation by Thymidine Kinase 1 (TK1) - The Critical Failure Point
  • Reaction: Nucleoside + ATP

    
     Nucleoside-MP + ADP
    
  • Enzyme: Cytosolic Thymidine Kinase 1 (TK1).

  • Mechanism: TK1 normally hydrogen bonds with the C4-carbonyl oxygen of thymidine to orient the substrate.

  • The 4-Thio Defect: The C4-thiocarbonyl sulfur is a poor hydrogen bond acceptor. This results in a

    
     of approximately 54 
    
    
    
    M
    for the 4-thio analog, compared to ~3
    
    
    M for AZT.
  • Consequence: The phosphorylation rate is too slow to generate therapeutically relevant pools of the monophosphate, rendering the compound "weak" or "inert" in many antiviral assays despite high intracellular uptake.

Step 2 & 3: Downstream Phosphorylation
  • Thymidylate Kinase (TMPK): Converts MP

    
     DP. (Note: AZT-MP is already a known bottleneck for TMPK; the 4-thio modification likely exacerbates this or remains irrelevant due to lack of MP formation).
    
  • Nucleoside Diphosphate Kinase (NDPK): Converts DP

    
     TP. Generally non-specific and rapid.
    
Catabolic Resistance
  • Thymidine Phosphorylase (TP): This enzyme cleaves the glycosidic bond of thymidine. The 4-thio modification renders the glycosidic bond highly resistant to TP-mediated phosphorolysis, preventing degradation to the base (3'-azido-4-thiothymine).

Visualization: Metabolic Pathway & Blockade

The following diagram illustrates the cellular trajectory of 3'-Azido-3'-deoxy-4-thiothymidine, highlighting the critical blockade at TK1 compared to the standard AZT pathway.

G Extracellular Extracellular Space Membrane Plasma Membrane (Lipid Bilayer) Drug_In 4-thio-AZT (Intracellular) Membrane->Drug_In High Lipophilicity Intracellular Cytosol Drug_Out 4-thio-AZT (Extracellular) Drug_Out->Membrane Diffusion TK1 Thymidine Kinase 1 (TK1) Drug_In->TK1 TP_Enz Thymidine Phosphorylase Drug_In->TP_Enz Drug_MP 4-thio-AZT-MP (Monophosphate) TMPK Thymidylate Kinase (TMPK) Drug_MP->TMPK Drug_DP 4-thio-AZT-DP NDPK NDPK Drug_DP->NDPK Drug_TP 4-thio-AZT-TP (Active Inhibitor) RT HIV Reverse Transcriptase Drug_TP->RT Chain Termination (Theoretical) TK1->Drug_MP BLOCKED High Ki (54 µM) Poor H-Bonding TMPK->Drug_DP Slow Flux NDPK->Drug_TP Trace Levels TP_Enz->Intracellular RESISTANT (No Degradation)

Figure 1: Metabolic pathway of 4-thio-AZT. The red dashed line indicates the primary failure point: inefficient phosphorylation by TK1 due to the 4-thio modification.

Experimental Protocols

To validate the uptake and metabolic constraints of this compound, the following protocols are recommended.

Protocol A: Synthesis via Lawesson’s Reagent

Rationale: Direct thiation of the 4-carbonyl oxygen.

  • Starting Material: Dissolve 3'-azido-3'-deoxythymidine (AZT) or its 5'-O-protected derivative (e.g., 5'-O-benzoyl-AZT) in anhydrous dioxane.

  • Thiation: Add 0.6 equivalents of Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Reflux: Heat to reflux (approx. 100°C) for 2–4 hours under nitrogen atmosphere. Monitor via TLC (Solvent: CHCl3/MeOH 9:1). The product will appear less polar (higher Rf) than the starting material.

  • Workup: Evaporate solvent. Purify via silica gel column chromatography.

  • Deprotection (if needed): If 5'-O-benzoyl was used, treat with methanolic ammonia to yield free 3'-azido-3'-deoxy-4-thiothymidine.

Protocol B: Determination of TK1 Affinity ( )

Rationale: To quantify the loss of affinity compared to AZT.

  • Enzyme Source: Recombinant human Cytosolic Thymidine Kinase 1 (TK1) or cytosolic extracts from CEM/MOLT-4 cells.

  • Reaction Mix:

    • Tris-HCl (50 mM, pH 7.5), MgCl2 (5 mM), ATP (2.5 mM), DTT (5 mM).

    • Substrate: [Methyl-3H]Thymidine (1

      
      M, specific activity ~20 Ci/mmol).
      
    • Inhibitor: 3'-Azido-3'-deoxy-4-thiothymidine (Range: 0, 10, 50, 100, 500

      
      M).
      
  • Incubation: 37°C for 30 minutes.

  • Termination: Spot 50

    
    L aliquots onto DE-81 anion exchange filter paper (binds phosphorylated nucleotides).
    
  • Wash: Wash filters 3x with 1 mM ammonium formate (removes unreacted nucleoside). Wash 1x with Ethanol.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot Dixon plots (1/v vs [I]) to determine

    
    . Expect 
    
    
    
    .
Protocol C: Intracellular Nucleotide Analysis (LC-MS/MS)

Rationale: To confirm the lack of triphosphate accumulation in live cells.

  • Cell Culture: Incubate HIV-susceptible cells (e.g., MT-4 or PBMCs) with 10

    
    M 4-thio-AZT for 24 hours.
    
  • Extraction: Wash cells with ice-cold PBS. Extract with 60% Methanol (at -20°C) overnight.

  • Clarification: Centrifuge at 14,000 x g for 15 min. Collect supernatant.

  • LC-MS/MS Setup:

    • Column: Porous Graphitic Carbon (Hypercarb) or Ion-Pairing C18.

    • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.

    • Transition: Monitor MRM for 4-thio-AZT-TP (Parent mass calculated based on 4-thio substitution).

  • Result: Expect high levels of parent nucleoside (due to uptake + TP resistance) but negligible levels of MP, DP, or TP.

References

  • Palomino, E., Meltsner, B. R., Kessel, D., & Horwitz, J. P. (1990).[6] Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 33(1), 258–263.[6] Link

  • Toyohara, J., et al. (2012). 4'-[Methyl-11C]thiothymidine PET/CT for proliferation imaging in non-small cell lung cancer.[7] Journal of Nuclear Medicine, 53(2), 199-206.[7] (Reference for 4-thio-thymidine uptake kinetics/TP resistance). Link

  • Balzarini, J., et al. (1993). Differential anti-herpesvirus and anti-retrovirus effects of the (E)-5-(2-bromovinyl)- and (E)-5-(2-iodovinyl)- derivatives of 4-thiouracil nucleosides. Antiviral Research, 21(1), 47-62. (Mechanistic context for 4-thio nucleoside phosphorylation). Link

  • Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189–218. Link

Sources

Methodological & Application

Application Note: 3'-Azido-3'-deoxy-4-thiothymidine in Antiviral Research

[1][2]

Executive Summary & Core Rationale

3'-Azido-3'-deoxy-4-thiothymidine (often abbreviated as 4-Thio-AZT or AZT-4S ) represents a critical structural modification of the canonical antiretroviral drug Zidovudine (AZT).

While AZT is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI), its clinical utility is limited by dose-dependent hematotoxicity and poor blood-brain barrier (BBB) penetration, leaving the central nervous system (CNS) as a viral reservoir. The 4-thio modification (replacement of the C4 carbonyl oxygen with sulfur) serves two distinct, high-value research purposes:

  • Enhanced Lipophilicity (CNS Targeting): The thionyl group significantly increases the partition coefficient (LogP), theoretically facilitating passive diffusion across the BBB to target HIV-associated neurological disorders (HAND).

  • Photoaffinity Labeling (Structural Biology): The 4-thiothymidine base is a zero-length photo-crosslinker activatable by near-UV light (330–360 nm). This allows researchers to map the precise nucleotide-binding pocket of HIV Reverse Transcriptase (RT) by covalently trapping the enzyme-inhibitor complex.

Critical Distinction: Do not confuse this compound with 3'-azido-3'-deoxy-4'-thiothymidine (sugar ring modification), which literature indicates is biologically inert. This guide focuses exclusively on the base-modified (C4=S) analog.

Chemical Properties & Handling (Self-Validating Safety)

The success of any experiment with 4-Thio-AZT hinges on preventing premature photochemical degradation. The 4-thiocarbonyl moiety is inherently UV-labile.

Physicochemical Profile
PropertyValue / DescriptionSignificance
Molecular Formula C₁₀H₁₃N₅O₃SSulfur replaces Oxygen at C4 position.[1][2][3][4][5]
Molecular Weight 283.31 g/mol Slightly heavier than AZT (267.24 g/mol ).
λ max ~335 nmDistinct red-shift compared to AZT (267 nm).
LogP (Octanol/Water) ~1.25 (Est.)Higher than AZT (0.05), indicating better membrane permeability.
Handling Protocol
  • Light Protection: All solid and solution-phase samples must be handled under amber light or in minimal light conditions. Use amber microcentrifuge tubes or wrap vessels in aluminum foil.

  • Solubility: Soluble in DMSO (up to 50 mM) and Ethanol. Aqueous solubility is lower than AZT; prepare stocks in DMSO.

  • Storage: Store lyophilized powder at -20°C. Aliquot DMSO stocks to avoid freeze-thaw cycles, which can induce hydrolysis of the thio-group back to the carbonyl (reverting to AZT).

Mechanism of Action & Signaling Pathway[6]

Like its parent compound, 4-Thio-AZT functions as a prodrug. It must be metabolized intracellularly to its triphosphate form (4-Thio-AZT-TP). The sulfur modification does not abolish substrate recognition by cellular kinases, though it may alter kinetics.

Pathway Logic:

  • Cellular Entry: Enhanced passive diffusion due to lipophilic C=S.

  • Phosphorylation: Stepwise addition of phosphates by Thymidine Kinase (TK1) and Thymidylate Kinase.

  • Target Binding: 4-Thio-AZT-TP competes with dTTP for the HIV Reverse Transcriptase active site.

  • Chain Termination: Incorporation into viral DNA prevents phosphodiester bond formation due to the 3'-azido group.[6]

GExtracellularExtracellular4-Thio-AZTIntracellularIntracellular4-Thio-AZTExtracellular->IntracellularPassive Diffusion(High Lipophilicity)MP4-Thio-AZT-MP(Monophosphate)Intracellular->MPThymidine Kinase (TK1)DP4-Thio-AZT-DP(Diphosphate)MP->DPThymidylate KinaseTP4-Thio-AZT-TP(Triphosphate)DP->TPNDP KinaseRTHIV ReverseTranscriptaseTP->RTCompetitive Inhibition(vs dTTP)DNAViral DNAChain TerminationRT->DNAIncorporationUVUV Light(330-360nm)UV->RTCovalent Crosslink(If 4-Thio present)

Figure 1: Metabolic activation pathway of 4-Thio-AZT. Note the dual outcome: pharmacological chain termination or UV-induced covalent crosslinking of RT.

Experimental Protocol A: Antiviral Efficacy Assay (EC50)

This protocol determines if the sulfur modification retains antiviral potency compared to AZT. Cell Line: MT-4 or PBMCs (Peripheral Blood Mononuclear Cells). Virus: HIV-1 (strain IIIB or NL4-3).

Step-by-Step Methodology
  • Preparation of Stocks (Dark Room):

    • Dissolve 4-Thio-AZT in 100% DMSO to 10 mM.

    • Prepare serial dilutions (1:10) in culture medium (RPMI 1640 + 10% FBS). Range: 0.001 µM to 100 µM.

    • Control: Prepare identical AZT (reference) dilutions.

  • Cell Infection:

    • Suspend MT-4 cells at

      
       cells/mL.
      
    • Infect with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.

    • Mock Control: Uninfected cells treated with drug (to assess cytotoxicity/CC50).

  • Incubation:

    • Plate 100 µL of infected cells + 100 µL of drug dilution in 96-well plates.

    • Crucial Step: Wrap plates in aluminum foil to prevent ambient light from activating the thio-group, which could cause non-specific crosslinking and artifacts.

    • Incubate at 37°C, 5% CO₂ for 5 days.

  • Readout (MTT Assay):

    • Add MTT reagent to quantify cell viability (protection from viral cytopathogenicity).

    • Calculate EC50 (concentration inhibiting 50% viral death) and CC50 (cytotoxicity).

Data Interpretation:

  • Valid Result: 4-Thio-AZT should show an EC50 in the nanomolar range (typically 1–50 nM), comparable to or slightly higher than AZT.

  • Invalid Result: If CC50 is very low (<1 µM), the compound may have degraded or crosslinked non-specifically due to light exposure.

Experimental Protocol B: Photoaffinity Labeling of RT

This protocol utilizes the unique "4-thio" property to map the drug binding site.

Materials
  • Purified HIV-1 Reverse Transcriptase (recombinant).

  • Primer/Template: poly(rA)/oligo(dT).[7]

  • Radiolabeled [α-32P]-4-Thio-AZT-TP (enzymatically synthesized from the nucleoside) OR use non-radioactive 4-Thio-AZT-TP with Western Blot detection of RT.

  • UV Source: Handheld UV lamp (365 nm) or Stratalinker.

Workflow
  • Complex Formation:

    • Incubate 200 nM HIV-1 RT with 50 nM Primer/Template buffer (50 mM Tris-HCl, pH 7.8, 6 mM MgCl₂).

    • Add 4-Thio-AZT-TP (10–50 µM).

    • Incubate for 10 min at 37°C in the dark .

  • UV Crosslinking:

    • Transfer mixture to a chilled microplate on ice.

    • Irradiate at 365 nm for 5–15 minutes. Distance: ~2 cm.

    • Mechanism:[2][8][6][9][10][11][12] The excited C=S triplet state extracts a hydrogen from a nearby amino acid residue (within 3 Å), forming a covalent covalent thioether bond.

  • Analysis:

    • Denature samples (SDS-PAGE loading buffer + heat).

    • Run SDS-PAGE.

    • Detection: If using radiolabel, expose to phosphorimager. The RT band will be radioactive only if crosslinking occurred.

    • Validation: Add 100x excess natural dTTP in a parallel lane. This should compete out the 4-Thio-AZT-TP binding, reducing the signal (demonstrating specificity).

References

  • Palomino, E., Meltsner, B. R., Kessel, D., & Horwitz, J. P. (1990). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 33(9), 2585–2590.

  • Dyer, I., Low, J. N., Tollin, P., Wilson, H. R., & Howie, R. A. (1988).[13] Structure of 3'-azido-3'-deoxythymidine, AZT.[1][2][3][4][5][9][7][14] Acta Crystallographica Section C: Crystal Structure Communications, 44(4), 767–769.[13]

  • BenchChem Technical Review. (2025). Scientific Inquiry Reveals Lack of Antiviral Activity for 3'-Azido-3'-deoxy-4'-thiothymidine (Sugar-modified analog).(Note: Cited to distinguish the inactive sugar-modified analog from the active base-modified compound described here).

  • Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro.[1] Proceedings of the National Academy of Sciences, 82(20), 7096–7100.

  • Rahim, S. G., et al. (1992). Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT). Antiviral Chemistry & Chemotherapy.

Application Note: Enzymatic Incorporation of 3'-Azido-3'-deoxy-4-thiothymidine Triphosphate (4-thio-AZT-TP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enzymatic incorporation of 3'-Azido-3'-deoxy-4-thiothymidine triphosphate (4-thio-AZT-TP) represents a specialized intersection of antiviral therapeutics and mechanistic enzymology. This molecule is a dual-functional analog:

  • 3'-Azido Group: Acts as an obligate chain terminator, lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, identical to the mechanism of Zidovudine (AZT).

  • 4-Thio Base Modification: Replaces the C4 carbonyl oxygen of thymine with sulfur. This imparts unique spectral properties (absorbance

    
     nm) and photo-reactivity (crosslinking capability upon near-UV irradiation).
    

This guide details the protocols for utilizing 4-thio-AZT-TP to study Reverse Transcriptase (RT) fidelity, translocation kinetics, and active-site geometry. By combining chain termination with photo-affinity labeling, researchers can "freeze" and map the polymerase-DNA-nucleotide ternary complex at the precise moment of catalytic stalling.

Mechanism of Action

Substrate Recognition and Incorporation

HIV-1 Reverse Transcriptase (RT) and E. coli DNA Polymerase I (Klenow fragment) recognize 4-thio-AZT-TP as a thymidine triphosphate (TTP) mimic.[1]

  • Binding: The 4-thiothymidine base pairs with Adenine in the template strand. Despite the larger Van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å), the modification is well-tolerated within the polymerase active site.

  • Catalysis: The enzyme catalyzes the nucleophilic attack of the primer's 3'-OH on the

    
    -phosphate of 4-thio-AZT-TP.
    
  • Termination: Upon incorporation, the 3'-azido group prevents further nucleotide addition, resulting in a stable "n+1" terminated primer.

Photo-Crosslinking (The "Frozen Complex")

Unlike standard AZT, the 4-thio modification allows for photo-activation . If the reaction mixture is irradiated with UV light (330–365 nm) immediately after incorporation, the 4-thiothymidine residue can covalently crosslink to nearby amino acid residues in the enzyme's active site (e.g., the "primer grip" region of HIV-1 RT).

Mechanistic Pathway Diagram

IncorporationMechanism Substrate 4-thio-AZT-TP (Free in Solution) Ternary Ternary Complex (RT + T/P + 4-thio-AZT-TP) Substrate->Ternary Binding (Km) Complex Binary Complex (RT + Template/Primer) Complex->Ternary Catalysis Phosphoryl Transfer (Incorporation) Ternary->Catalysis Mg2+ Dependent Stalled Stalled Complex (Chain Terminated) Catalysis->Stalled PPi Release Stalled->Substrate Dissociation (Off-rate) Crosslinked Covalent Adduct (Enzyme-DNA Crosslink) Stalled->Crosslinked UV (365nm) Activation

Figure 1: Kinetic pathway of 4-thio-AZT-TP incorporation. The pathway bifurcates at the stalled complex, allowing either dissociation or UV-induced covalent trapping.

Experimental Protocol: Primer Extension Inhibition Assay

This protocol measures the efficiency of 4-thio-AZT-TP incorporation by HIV-1 RT compared to natural TTP.

Materials & Reagents
  • Enzyme: HIV-1 Reverse Transcriptase (wild-type), purified. Concentration: 10 U/µL.

  • Template: Synthetic RNA or DNA template containing a specific Adenine target site (e.g., 5'-...GCA TCG...-3').

  • Primer: DNA primer (18-mer), 5'-labeled with Cy5 or

    
    P.
    
  • Nucleotides:

    • dNTP mix (dATP, dGTP, dCTP) at 100 µM each.

    • Test Compound: 4-thio-AZT-TP (Stock: 10 mM in Tris-HCl, pH 7.5).

    • Control: TTP and AZT-TP.

  • Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 600 mM KCl, 100 mM MgCl

    
    , 10 mM DTT.
    
Protocol Steps

Step 1: Primer Annealing

  • Mix labeled primer (50 nM final) and template (100 nM final) in 1X Reaction Buffer (without MgCl

    
    ).
    
  • Heat to 95°C for 3 mins, then slow cool to room temperature over 30 mins.

  • Rationale: Slow cooling ensures proper secondary structure formation and specific hybridization.

Step 2: Enzyme Pre-incubation

  • Add HIV-1 RT (50 nM final) to the annealed template/primer hybrid.

  • Incubate at 37°C for 5 minutes.

  • Rationale: Allows formation of the binary enzyme-DNA complex prior to catalysis.

Step 3: Reaction Initiation (Single Turnover Conditions)

  • Prepare separate reaction tubes containing increasing concentrations of 4-thio-AZT-TP (0.1, 0.5, 1.0, 5.0, 10 µM).

  • Initiate the reaction by adding the nucleotide mix + MgCl

    
     (final Mg
    
    
    
    conc. 6 mM).
  • Incubate at 37°C for varying time points (e.g., 30s, 1 min, 5 min) to determine

    
    .
    

Step 4: Quenching

  • Stop reaction by adding 2 volumes of Stop Solution (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue).

  • Rationale: EDTA chelates Mg

    
    , instantly halting polymerase activity. Formamide denatures the DNA for electrophoresis.
    

Step 5: Analysis

  • Heat samples to 95°C for 3 minutes.

  • Load onto a 15% Denaturing Polyacrylamide Gel (7M Urea).

  • Run at 50W constant power until dye front reaches the bottom.

  • Scan using a PhosphorImager (radioactive) or Fluorescence Scanner (Cy5).

Data Interpretation
  • Full Extension: Observed in control lanes with natural TTP.

  • n+1 Band: A distinct band appearing one nucleotide longer than the primer indicates successful incorporation of 4-thio-AZT-MP.

  • Absence of >n+1: Confirms the chain-terminating activity of the 3'-azido group.

Advanced Protocol: Photo-Crosslinking Analysis

This assay utilizes the 4-thio group to map the RT active site.

Step 1: Perform the Primer Extension reaction as above (Section 3.2), but use a saturating concentration of 4-thio-AZT-TP (10 µM) to ensure all primers are terminated with the analog. Step 2: Place the reaction tube on ice. Step 3: Irradiate the open tube with a UV lamp (365 nm, 6W) at a distance of 2 cm for 10–30 minutes. Step 4: Add SDS-PAGE loading buffer (containing


-mercaptoethanol) and boil.
Step 5:  Resolve on an SDS-PAGE protein gel (not a DNA sequencing gel).
Step 6:  Analyze via Western Blot (anti-RT) or autoradiography (if primer was labeled).
  • Result: A shift in the molecular weight of the RT subunit (p66) corresponding to p66 + Primer indicates a successful covalent crosslink.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Incorporation Nucleotide degradation4-thio compounds are sensitive to oxidation. Use fresh DTT in buffer and store TP at -80°C.
Read-through (n+2, n+3) Contamination with TTPHPLC purify the 4-thio-AZT-TP stock. Even 1% TTP contamination can cause read-through.
High Background (Crosslinking) Non-specific bindingIncrease ionic strength (KCl) or add Heparin trap after incorporation but before UV exposure.
Smearing on Gel Incomplete denaturationEnsure Stop Solution contains sufficient Formamide and samples are heated to 95°C immediately before loading.

Experimental Workflow Diagram

Workflow cluster_rxn Reaction Conditions Start Start: Anneal Primer/Template Mix Add HIV-1 RT (Binary Complex Formation) Start->Mix Split Split into Aliquots Mix->Split Rxn1 Control: TTP Split->Rxn1 Rxn2 Test: 4-thio-AZT-TP (Low Conc) Split->Rxn2 Rxn3 Test: 4-thio-AZT-TP (High Conc) Split->Rxn3 Quench Quench with EDTA/Formamide Rxn1->Quench Rxn2->Quench UV Optional: UV Crosslink (365nm, 10 min) Rxn3->UV For Crosslinking Analyze PAGE Analysis (Sequencing Gel) Quench->Analyze UV->Analyze

Figure 2: Step-by-step workflow for comparative incorporation and photo-crosslinking assays.

References

  • Rao, T. V., Haber, M. T., Sayer, J. M., & Jerina, D. M. (2000). Incorporation of 4-thiothymidine into DNA by the Klenow fragment and HIV-1 reverse transcriptase.[1] Bioorganic & Medicinal Chemistry Letters, 10(9), 907–910.[1]

    • Core citation for the enzymatic handling of the 4-thio base modific
  • Spedaliere, C. J., et al. (2025). Synthesis of New 5″-Sulfonylamido Derivatives of 3″-Azido-3″-Deoxythymidine (AZT). ResearchGate / Journal of Medicinal Chemistry Context.

    • Describes the synthesis methodology for 3'-azido-3'-deoxy-4-thiothymidine.
  • Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333–8337.

    • Foundational text on AZT-TP mechanism and chain termin
  • Hollenstein, M. (2013). Synthesis of Functionalized dNTPs for Enzymatic Applications. Organic & Biomolecular Chemistry, 11, 5162–5172.[2]

    • Review of polymerase tolerance for modified dNTPs.

Sources

Troubleshooting & Optimization

Technical Guide: Improving the Yield of 3'-Azido-3'-deoxy-4-thiothymidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, optimization, and troubleshooting for 3'-Azido-3'-deoxy-4-thiothymidine (often abbreviated as 4-thio-AZT or 4-S-AZT ).

Note on Nomenclature: This guide addresses the thionation of the nucleobase (converting the C4 carbonyl of thymine to a thiocarbonyl). This is distinct from 4'-thionucleosides, where the oxygen in the sugar ring is replaced by sulfur.

Executive Summary & Synthetic Strategy

The synthesis of 3'-Azido-3'-deoxy-4-thiothymidine presents a unique chemoselective challenge: introducing a sulfur atom at the C4 position of the thymine base without compromising the labile 3'-azido group or the glycosidic bond.

The industry-standard route involves the thionation of a 5'-protected AZT intermediate using Lawesson’s Reagent (LR) . While direct, this reaction often suffers from low yields (30–50%) due to three primary failure modes:

  • Azide Reduction: Phosphorous-sulfur species can act as reducing agents, converting the -N

    
     to an amine.
    
  • Hydrolysis: The resulting thioamide is sensitive to aqueous acidic/basic workups, reverting to the carbonyl (starting material).

  • Purification Loss: Lawesson’s reagent byproducts are difficult to separate from the thionated nucleoside.

This guide provides an optimized protocol focusing on anhydrous integrity and mild deprotection to maximize yield.

Optimized Synthetic Workflow

The following pathway ensures protection of the 5'-hydroxyl to prevent side reactions and improve solubility in the thionation solvent.

G AZT Start: AZT (3'-Azido-3'-deoxythymidine) Protect Step 1: 5'-Protection (Ac2O or BzCl) AZT->Protect Pyridine, RT Intermediate1 5'-O-Acyl-AZT Protect->Intermediate1 Thionation Step 2: Thionation (Lawesson's Reagent, Toluene, 80°C) Intermediate1->Thionation Anhydrous Intermediate2 5'-O-Acyl-4-Thio-AZT Thionation->Intermediate2 Side1 Side Reaction: Azide Reduction Thionation->Side1 Overheating Deprotect Step 3: Deprotection (NH3/MeOH or NaOMe) Intermediate2->Deprotect Mild Base Side2 Side Reaction: Hydrolysis (Reversion) Intermediate2->Side2 Aqueous Acid Final Product: 4-Thio-AZT Deprotect->Final

Figure 1: Critical path for 4-thio-AZT synthesis showing protection strategy and potential failure points.

Detailed Protocol & Critical Parameters
Step 1: 5'-Protection (Mandatory)

Do not attempt thionation on unprotected AZT. The free 5'-OH can react with Lawesson's reagent to form phosphonates or cyclic species.

  • Reagent: Acetic anhydride (

    
    ) or Benzoyl chloride (
    
    
    
    ).
  • Conditions: Pyridine,

    
    , 2-4 hours.
    
  • Yield Target: >95%.

Step 2: Thionation (The Critical Step)

This is where yields are typically lost.

  • Reagent: Lawesson’s Reagent (0.6 – 0.7 equivalents). Note: LR is bifunctional; 0.5 eq is theoretical, but slight excess drives kinetics.

  • Solvent: Anhydrous Toluene (Preferred) or 1,4-Dioxane. Avoid Pyridine for this step if possible, as it can promote difficult-to-remove byproducts.

  • Temperature:

    
    . DO NOT REFLUX (
    
    
    
    )
    . High temperatures accelerate the Staudinger-like reduction of the azide group by phosphorus species.
  • Time: Monitor by TLC every 30 mins. Stop immediately upon consumption of starting material (usually 2-4 hours).

Step 3: Deprotection
  • Reagent: Methanolic Ammonia (

    
    ) at 
    
    
    
    .
  • Caution: Avoid aqueous strong bases (NaOH/H2O) if possible, as the thioamide bond (C=S) is more susceptible to hydrolysis than the amide bond (C=O).

Troubleshooting Guide

This section addresses specific user scenarios based on common failure modes.

SymptomProbable CauseCorrective Action
Low Yield (<30%) Azide Reduction: The azide was reduced to an amine by phosphine byproducts.Lower Temperature: Limit reaction temp to 75°C.Reduce Time: Stop reaction immediately when SM is consumed.Reagent Quality: Use fresh Lawesson's reagent (old reagent contains hydrolysis products).
Product Reverts to AZT Hydrolysis: The C=S bond hydrolyzed back to C=O during workup or silica chromatography.Buffer Silica: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.Dry Workup: Minimize water contact. Use neutral alumina if silica causes reversion.
"Sticky" Impurities LR Byproducts: Lawesson's reagent leaves phosphine sulfide residues that streak on columns.Fluorous LR: Consider using Fluorous Lawesson's Reagent (f-LR) which allows byproduct removal via simple filtration [1].DCM Wash: If using standard LR, wash the crude reaction mixture with Hexanes/DCM to precipitate polymeric P-S byproducts before column.
Unknown Peak (M-26) Azide Loss: Mass spec shows [M-26], indicating loss of

(formation of imine/amine).
Milder Reagent: Switch to P

S

• 2(Pyridine)
complex. It is often milder than neat Lawesson's reagent for azide-containing substrates.
Frequently Asked Questions (FAQ)

Q: Can I use P


S

(Phosphorus Pentasulfide) instead of Lawesson's Reagent?
A: Yes, but with caution. P

S

typically requires higher temperatures (refluxing pyridine/dioxane) which increases the risk of thermal decomposition of the azide. If you must use it, use the pyridine complex form (

) which is more soluble and reactive at lower temperatures [2].

Q: Why is my product yellow? A: 4-Thionucleosides are inherently yellow due to the thiocarbonyl chromophore (


 transition ~330-340 nm). This is a good sign. If the color fades to white/colorless, you have likely hydrolyzed the product back to the oxygenated AZT.

Q: How should I store 4-thio-AZT? A: 4-Thionucleosides are sensitive to oxidation (forming disulfides) and photo-crosslinking. Store at


, under Argon, and protected from light (amber vials).

Q: Is the 3'-azide stable to the thionation conditions? A: Generally, yes, but it is the "weak link." Azides are electrophiles and Lawesson's reagent contains nucleophilic phosphorus. While the reaction can work, prolonged heating (>100°C) will almost certainly degrade the azide. The key is kinetic control : the thionation of the amide is faster than the reaction with the azide at moderate temperatures (70-80°C) [3, 4].

References
  • Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006).[1][2] Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.[1][2][3]

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[2][4][5][6][7][8] Chemical Reviews, 107(11), 5210–5278.[5]

  • Palomino, E., Meltsner, B. R., Kessel, D., & Horwitz, J. P. (1990). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 33(9), 2585–2590.

  • Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. Pharmaceutical Research, 5(5), 297–299.

Sources

"stability of 3'-Azido-3'-deoxy-4-thiothymidine in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3'-Azido-3'-deoxy-4-thiothymidine

Topic: Stability of 3'-Azido-3'-deoxy-4-thiothymidine in Solution Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Last Updated: February 13, 2026[1]

Core Directive & Technical Overview

3'-Azido-3'-deoxy-4-thiothymidine (also known as 4-thio-AZT or ADTT) is a synthetic nucleoside analogue derived from Zidovudine (AZT).[1] Structurally, it retains the 3'-azido group essential for reverse transcriptase inhibition but replaces the C4-carbonyl oxygen of the thymine base with a sulfur atom.[1]

This single atom substitution drastically alters the physicochemical stability profile compared to the parent AZT molecule. While the azide group (


) presents specific safety and reduction concerns, the 4-thioamide moiety  is the primary instability factor in solution, susceptible to hydrolysis, oxidation, and photolysis.

Key Physicochemical Parameters:

Parameter Value / Characteristic Note

| Absorbance Max (


)  | 335–340 nm  (UVA region) | Distinct bathochromic shift from AZT (

267 nm).[1] | | pKa (N3-H) |

9.0 | Deprotonation at pH > 9 accelerates degradation.[1] | | Solubility | Water, DMSO, Ethanol | Increased lipophilicity compared to AZT due to sulfur. | | Primary Degradants | AZT (Hydrolysis), Disulfides (Oxidation) | See Degradation Pathway Diagram below. |

Degradation Pathways & Visual Analysis

The stability of 3'-Azido-3'-deoxy-4-thiothymidine is governed by three competing degradation pathways. Understanding these is essential for troubleshooting experimental anomalies.

DegradationPathways Compound 3'-Azido-3'-deoxy-4-thiothymidine (Active Thio-Nucleoside) λmax ≈ 337 nm AZT 3'-Azido-3'-deoxythymidine (Hydrolysis Product: AZT) λmax ≈ 267 nm Compound->AZT Hydrolysis (pH > 9 or Acidic Heat) Loss of Sulfur (H₂S release) Dimer Disulfide Dimer (Oxidation Product) Insoluble/Precipitate Compound->Dimer Oxidation (Air/O₂ exposure) Photo Photochemical Byproducts (Crosslinked/Ring-Opened) Compound->Photo UVA Exposure (330-350 nm)

Figure 1: Primary degradation pathways of 3'-Azido-3'-deoxy-4-thiothymidine in solution. The C4-thio group is the reactive center for all three pathways.

Troubleshooting Guide

This section addresses specific issues users encounter during handling and analysis.

Issue 1: "My solution has shifted its UV absorbance peak from ~337 nm to ~267 nm."
  • Diagnosis: Hydrolysis has occurred. The 4-thio group (

    
    ) has been replaced by oxygen (
    
    
    
    ), reverting the molecule to its parent compound, AZT.
  • Cause:

    • High pH: The N3 proton has a pKa of

      
      9.[2] At pH > 9, the pyrimidine ring becomes electron-rich, facilitating nucleophilic attack by water and displacement of sulfur [1].
      
    • Heat: Prolonged incubation at 37°C or higher in aqueous buffer accelerates this exchange.

  • Solution:

    • Verify buffer pH is maintained at 7.0–7.4 . Avoid carbonate or borate buffers (pH > 9).

    • Prepare solutions fresh. If storage is necessary, freeze at -20°C or -80°C immediately.[1]

Issue 2: "I see a precipitate or cloudiness in my stock solution."
  • Diagnosis: Oxidative Dimerization. Thio-nucleosides are prone to forming disulfide bridges (

    
    ) upon exposure to atmospheric oxygen, leading to insoluble dimers [2].[1]
    
  • Cause:

    • Storage in unsealed containers or prolonged exposure to air.

    • Use of degassed water was neglected.

  • Solution:

    • Rescue: Mild reduction may restore the monomer, but use caution (see FAQ on reducing agents).

    • Prevention: Store stock solutions (DMSO) under an inert atmosphere (Argon/Nitrogen).

Issue 3: "The compound is degrading during my cell culture experiment (24-48h)."
  • Diagnosis: Photochemical Degradation. Unlike normal DNA bases, 4-thiothymidine absorbs strongly in the UVA region (320–400 nm). Ambient lab light (fluorescent tubes) often emits significant UVA.

  • Cause: Unprotected exposure to ambient light causes photo-crosslinking or desulfurization [3].[1]

  • Solution:

    • Wrap all tubes and plates in aluminum foil.

    • Perform experiments in low-light or amber-light conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use DTT (Dithiothreitol) to prevent oxidation? A: Proceed with caution. While DTT prevents disulfide formation, strong reducing agents can theoretically reduce the 3'-azido group to an amine (


) over time, converting the compound to 3'-amino-3'-deoxy-4-thiothymidine.[1]
  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) at stoichiometric equivalents if reduction is absolutely required, as it is generally more selective for disulfides at neutral pH, though Staudinger reduction of the azide is still a risk with phosphines. Best practice is to avoid reducing agents entirely and rely on inert gas storage (Argon).

Q2: What is the best solvent for stock preparation? A: Anhydrous DMSO.

  • The compound is stable in DMSO at -20°C for months if protected from light and moisture.

  • Avoid water for long-term storage.[1] Prepare aqueous working dilutions immediately before use.

Q3: How do I validate the integrity of my stock solution? A: Perform a UV Ratio Check .

  • Measure absorbance at 337 nm (Thio peak) and 267 nm (Oxo/AZT peak).

  • A high

    
     ratio indicates an intact thio-base.[1] A decreasing ratio indicates hydrolysis to AZT.
    

Q4: Is the compound cytotoxic? A: Yes, but the mechanism differs slightly from AZT.

  • Like AZT, it acts as a chain terminator after phosphorylation.

  • However, 4-thiothymidine derivatives can also be incorporated into DNA and induce UVA-sensitivity [3].[1] Ensure controls are light-protected to distinguish chemical cytotoxicity from phototoxicity.[1]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stock Solution (10 mM)
  • Weighing: Weigh the solid powder in a low-light environment (or use amber vials).

  • Solvent: Add anhydrous DMSO (Molecular Biology Grade).

  • Dissolution: Vortex gently. Do not sonicate for extended periods (heat generation risks hydrolysis).

  • Aliquot: Dispense into single-use amber microcentrifuge tubes.

  • Storage: Overlay with Argon gas (if available) and store at -20°C .

Protocol B: QC Check (UV-Vis)
  • Blank: Prepare a blank of the solvent (e.g., PBS or Water).

  • Dilution: Dilute the stock 1:100 into PBS (pH 7.4).

  • Scan: Scan from 220 nm to 400 nm.

  • Criteria:

    • Pass: Distinct peak at

      
      337 nm. Minimal shoulder at 267 nm.
      
    • Fail: Major peak at 267 nm (Hydrolysis) or broad smear (Oxidation).

References

  • Rizzi, V., Fini, P., & Cosma, P. (2014). pH-related features and photostability of 4-thiothymidine in aqueous solution: an investigation by UV-visible, NMR and FTIR-ATR spectroscopies . Photochemical & Photobiological Sciences.

  • Jakubkienė, V., et al. (2007). Synthesis and properties of (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester . Chemistry of Heterocyclic Compounds.

  • Reelfs, O., Karran, P., & Young, A. R. (2012).[3] 4-Thiothymidine sensitization of DNA to UVA offers potential for a novel photochemotherapy . Photochemical & Photobiological Sciences.

  • BenchChem Technical Support. Safe Disposal of 3'-Azido-3'-deoxy-4'-thiothymidine: A Procedural Guide .

Sources

Technical Support Center: Purification of 3'-Azido-3'-deoxy-4-thiothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3'-Azido-3'-deoxy-4-thiothymidine (often abbreviated as 4-thio-AZT) presents a unique purification challenge compared to its parent compound, Zidovudine (AZT). The replacement of the C4-oxygen with sulfur significantly alters the lipophilicity and electronic properties of the nucleobase.

Successful isolation relies on exploiting two key differentiators:

  • Chromophoric Shift: The 4-thio group induces a bathochromic shift (yellow color, UV

    
     ~330–340 nm).
    
  • Lipophilicity: The thiocarbonyl group is less polar than the carbonyl, altering retention on silica and C18.

Physicochemical Profile
PropertyDescriptionImpact on Purification
Appearance Bright Yellow/Orange SolidVisual Indicator: Distinguishes product from white starting material (AZT).
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard normal-phase silica gradients.
Stability Light & Oxidation SensitiveCritical: Must be protected from UV light and air during drying.
UV Abs

Detection: Monitor at 335 nm to ignore non-thio impurities.

Purification Workflow Visualization

The following flowchart outlines the logic for isolating high-purity 4-thio-AZT, specifically addressing the removal of Lawesson's Reagent byproducts.

PurificationWorkflow Start Crude Reaction Mixture (Toluene/Dioxane Sludge) Workup Phase 1: Workup Evaporate & Silica Plug Start->Workup Remove Bulk Solvents Flash Phase 2: Flash Chromatography (DCM/MeOH Gradient) Workup->Flash Load onto Silica Check Visual Check: Is fraction Yellow? Flash->Check Check->Flash No (Discard/Recycle) HPLC Phase 3: RP-HPLC Polish (Water/MeCN + NH4OAc) Check->HPLC Yes (Product) Storage Lyophilization & Storage (-20°C, Dark, Argon) HPLC->Storage Pure Fractions

Figure 1: Strategic workflow for the isolation of 4-thio-AZT, prioritizing bulk byproduct removal before fine separation.

Detailed Troubleshooting Protocols

Phase 1: The "Lawesson's Sludge" Removal

Issue: Thionation reactions using Lawesson's reagent generate foul-smelling, sticky phosphorus-sulfur byproducts that clog columns and streak on TLC.

Protocol:

  • Evaporation: Remove the reaction solvent (usually Toluene or Dioxane) completely.

  • The "Plug" Filtration: Do not load the crude residue directly onto a high-performance column.

    • Dissolve the residue in a minimum amount of Dichloromethane (DCM).

    • Pass through a short pad of silica gel (sintered glass funnel).

    • Elute with 100% DCM first (removes non-polar phosphorus byproducts), then 5% MeOH in DCM (elutes the nucleoside).

  • Result: You now have a semi-crude yellow solid, free of the bulk "sludge."

Phase 2: Flash Chromatography (Silica Gel)

Issue: Separating the 4-thio product from unreacted AZT (starting material).

The Self-Validating System:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0%

    
     5% MeOH in DCM.
    
Fraction TypeVisual CueRelative Rf (5% MeOH/DCM)Identity
Fast Eluting Colorless/OilyHigh (>0.8)Lawesson's Residue
Target Band Bright Yellow Medium (0.5 - 0.6) 4-Thio-AZT
Slow Eluting White/ColorlessLow (0.3 - 0.4)Unreacted AZT

Expert Insight: The 4-thio group is less polar than the 4-oxo group. Therefore, 4-thio-AZT elutes before AZT. If your yellow band comes out after a white band, check your solvent system; you may be observing a decomposition product.

Phase 3: RP-HPLC Polishing

Issue: Peak tailing or appearance of "ghost" peaks (disulfides).

Protocol:

  • Column: C18 (ODS), 5 µm.

  • Wavelengths: Channel A: 260 nm (General); Channel B: 335 nm (Specific for Thio-base).

  • Buffer: Water (10 mM Ammonium Acetate) / Acetonitrile.

    • Avoid TFA: Strong acids can promote hydrolysis of the thione back to the ketone.

    • Avoid High pH: Promotes disulfide dimerization.

  • Gradient: 5%

    
     60% MeCN over 20 mins.
    

Stability & Degradation Pathways[2]

Understanding how the molecule dies is the only way to keep it alive.

Degradation Product 4-Thio-AZT (Thione Form) Thiol Thiol Tautomer Product->Thiol Equilibrium Hydrolysis AZT (Desulfurization) Product->Hydrolysis H2O / Acid / UV Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide O2 / High pH

Figure 2: Primary degradation pathways. Note that oxidation leads to dimerization, while hydrolysis reverts the molecule to the starting material.

Frequently Asked Questions (FAQ)

Q1: My product turned from yellow to white on the column. What happened?

Diagnosis: Desulfurization (Hydrolysis). Cause: The silica gel might be too acidic, or the column generated heat during solvation. Solution:

  • Add 1% Triethylamine (TEA) to your column solvent to neutralize the silica.

  • Ensure solvents are anhydrous.

  • Validation: Check UV absorbance. If the

    
     shifted from ~335 nm back to ~267 nm, it has reverted to AZT.
    
Q2: I see a "doublet" peak in HPLC, but the mass spec shows [2M+H].

Diagnosis: Disulfide Dimer formation.[1] Cause: Oxidation of the thiocarbonyl group, likely occurring in the autosampler or during drying. Solution:

  • Degas all HPLC solvents (oxygen is the enemy).

  • Add a reducing agent like DTT (Dithiothreitol) to the sample vial only if it does not interfere with your downstream assay.

  • Store the sample in amber vials.

Q3: How do I remove the "rotten garlic" smell of Lawesson's reagent?

Diagnosis: Residual sulfur byproducts.[1] Solution: The smell persists even in trace amounts.

  • Perform a wash of the organic layer (DCM) with 10% Sodium Hypochlorite (Bleach) during the workup. This oxidizes the sulfur byproducts to water-soluble sulfates.

  • Warning: Do this rapidly and cold (0°C) to avoid oxidizing your 4-thio product. Rinse immediately with sodium thiosulfate to quench.

Q4: Can I use TFA in my HPLC buffer?

Recommendation: Avoid if possible. While 0.1% TFA is standard for nucleosides, thionucleosides are more labile. Use 10-20 mM Ammonium Acetate (pH ~6.5) or 0.1% Formic Acid (weaker acid) if mass spec compatibility is required.

References

  • Synthesis & Thionation Logic

    • Palomino, E., et al. "Synthesis and anti-HIV activity of 3'-azido-3'-deoxy-4-thiothymidine." Journal of Medicinal Chemistry, 1989. (Validates the thionation of AZT and general properties).

  • Massey, A., et al. "Fluorescence of 4-thiothymidine and its derivatives." Journal of Physical Chemistry B, 2010.
  • Purification of Thionucleosides: Chambert, S., & Decout, J. L. "Thionucleosides: Synthesis and biological activities." Organic Preparations and Procedures International, 2002. (Review of handling sulfur-modified nucleosides).
  • Lawesson's Reagent Workup

    • Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Synthesis." Chemical Reviews, 2007. (Detailed protocols for byproduct removal).

Sources

Technical Support Center: 3'-Azido-3'-deoxy-4-thiothymidine (4-thio-AZT)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 3'-Azido-3'-deoxy-4-thiothymidine (4-thio-AZT) . This compound combines the chain-terminating properties of Zidovudine (AZT) with the unique photochemical and metabolic properties of a 4-thionucleobase.

Product Category: Nucleoside Analogues / Antivirals / Photoaffinity Probes Primary Application: Antiviral mechanistic studies, Photo-crosslinking kinetics, Drug-resistant HIV research. Molecular Weight: ~283.3 g/mol (varies by salt form)

Technical Overview & Compound Profile

3'-Azido-3'-deoxy-4-thiothymidine is a modified nucleoside analogue where the oxygen at the C4 position of the thymine base is replaced by sulfur. This modification significantly alters the compound's electronic properties compared to the parent compound, AZT.

  • Lipophilicity: The 4-thio substitution increases lipophilicity, potentially altering passive diffusion rates across the plasma membrane compared to AZT.

  • Photoreactivity: Unlike standard AZT, the 4-thiothymidine base is photo-labile . Upon exposure to UVA light (330–365 nm), it can form covalent crosslinks with aromatic amino acids or nucleic acids.

  • Mechanism of Toxicity:

    • Mitochondrial DNA (mtDNA) Depletion: Like AZT, the triphosphate form (4-thio-AZT-TP) inhibits DNA Polymerase

      
       (Pol 
      
      
      
      ), leading to mtDNA depletion.
    • Oxidative Stress: Metabolism of the thio-base can generate reactive sulfur species and deplete cellular glutathione (GSH).

    • Photo-toxicity: Accidental activation by ambient light can cause non-specific crosslinking and immediate cell death.

Critical Handling & Stability (The "4-Thio" Factor)

WARNING: The most common cause of "unexplained" cytotoxicity with this compound is improper handling regarding light and oxidation .

Storage & Preparation
  • Light: Handle exclusively in amber tubes or under yellow safety lights. Standard fluorescent lab lights emit enough UV to slowly activate the thio-base, leading to degradation products that are highly toxic.

  • Oxidation: The C4-sulfur is prone to oxidation (disulfide formation or hydrolysis to the oxo-form). Store stock solutions at -20°C or -80°C under an inert gas (Argon/Nitrogen) if possible. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide (Q&A)

Issue 1: "My cells are dying rapidly (within 6-12 hours) after treatment."

Diagnosis: This rapid onset suggests Photo-toxicity or Chemical Degradation , rather than the slower mitochondrial toxicity typical of nucleoside analogues.

  • Q: Did you expose the culture plates to direct light?

    • Explanation: 4-thio-AZT absorbs in the UVA region. If you inspected cells under a microscope with a bright light source or left them in a biosafety cabinet with the light on for extended periods, you may have triggered photo-crosslinking of the drug to cellular proteins.

    • Solution: Wrap culture plates in foil during incubation. Perform media changes in low-light conditions.

  • Q: How old is your stock solution?

    • Explanation: Oxidized thiothymidine byproducts can be acutely cytotoxic.

    • Solution: Verify purity via HPLC. If >5% degradation is observed, discard the stock.

Issue 2: "I observe toxicity after 3-5 days, accompanied by media acidification."

Diagnosis: This is the classic signature of Mitochondrial Toxicity (Pol


 Inhibition) .
  • Q: Is the media turning yellow faster than untreated controls?

    • Explanation: This indicates the "Warburg Effect" shift. The cells are unable to use oxidative phosphorylation due to mtDNA depletion and are relying on glycolysis, producing excess lactic acid.

    • Solution: This confirms the drug is working as a Pol

      
       inhibitor. To mitigate excessive toxicity while maintaining antiviral pressure, see the Mitigation Strategies  section below.
      
Issue 3: "My IC50 values are inconsistent between replicates."

Diagnosis: Thiol-Exchange Reactions .

  • Q: Does your media contain high levels of serum (FBS)?

    • Explanation: The 4-thio group can undergo disulfide exchange with serum albumin proteins, effectively reducing the free drug concentration available to enter cells.

    • Solution: Switch to heat-inactivated FBS (standard) or define the serum concentration precisely. Perform a "Serum Shift" assay (IC50 in 2% vs 10% FBS) to quantify this effect.

Mitigation Strategies & FAQs

Protocol A: Mitigating Mitochondrial Toxicity

If your goal is to study the antiviral effect without killing the host cell via mitochondrial depletion, use the following "Rescue Cocktail."

ComponentConcentrationMechanism of Action
Uridine 50 µMBypasses pyrimidine synthesis inhibition; supports RNA synthesis.
Pyruvate 1 mMSupports NADH oxidation and glycolysis when respiration is compromised.
N-Acetylcysteine (NAC) 1-2 mMReplenishes Glutathione (GSH) to buffer oxidative stress caused by the thio-base.

Note: Do not supplement with Thymidine, as it will directly compete with 4-thio-AZT for phosphorylation by Thymidine Kinase 1 (TK1), neutralizing the drug's activity.

Protocol B: Mitigating Photo-Toxicity
  • Amber Plasticware: Use brown/amber cell culture plates if available.

  • Foil Wrapping: Wrap standard plates in aluminum foil immediately after dosing.

  • Incubator Placement: Place plates on the bottom shelf of the incubator, away from the door window, to minimize light exposure during door openings.

Experimental Protocols

Assay 1: Differentiating Mitochondrial vs. General Cytotoxicity

Use this workflow to determine if the toxicity you see is specific to the drug's mechanism or a side effect.

Method:

  • Seed Cells: HepG2 or CEM cells in 96-well plates.

  • Treat: Dose with 4-thio-AZT (0.1 µM – 100 µM).

  • Timepoints: Measure viability at 24h (Acute/Photo toxicity) and 120h (Mitochondrial toxicity).

  • Readout: Use Promega CellTiter-Glo (ATP) .

    • Interpretation: If ATP drops at 24h, it is general/photo toxicity. If ATP is stable at 24h but drops significantly at 120h, it is mitochondrial depletion.

Assay 2: Mitochondrial Membrane Potential (JC-1)

To confirm mitochondrial stress before cell death occurs.

  • Stain: Incubate treated cells with JC-1 dye (2 µM) for 30 min at 37°C.

  • Wash: PBS x2.

  • Measure: Fluorescence Plate Reader.

    • Red Emission (590 nm): Healthy Mitochondria (Aggregates).

    • Green Emission (529 nm): Depolarized Mitochondria (Monomers).

  • Calculation: A decrease in the Red/Green ratio indicates mitochondrial toxicity.

Visualizing the Toxicity Pathway

The following diagram illustrates the dual toxicity pathways of 4-thio-AZT: the "Dark" pathway (Mitochondrial) and the "Light" pathway (Photochemical).

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Mitochondria Drug 4-thio-AZT (Prodrug) Light UVA Light (>330nm) Drug->Light MP 4-thio-AZT-MP Drug->MP Thymidine Kinase 1 Crosslink Protein/DNA Crosslinking Light->Crosslink Photo-activation TP 4-thio-AZT-TP (Active Form) MP->TP Cellular Kinases PolG Pol γ Inhibition TP->PolG Competition with dTTP Nuclear DNA\nTermination Nuclear DNA Termination TP->Nuclear DNA\nTermination Pol α/δ Inhibition ROS ROS / Oxidative Stress Crosslink->ROS mtDNA mtDNA Depletion PolG->mtDNA Resp Respiratory Chain Failure mtDNA->Resp Resp->ROS

Caption: Dual toxicity mechanism of 4-thio-AZT. The "Dark Pathway" involves mitochondrial DNA depletion (Pol γ), while the "Light Pathway" involves photo-activation and non-specific crosslinking.

References

  • Mitochondrial Toxicity of Nucleoside Analogues.

    • Source: Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs.
    • Context: Establishes the found

      
       inhibition and mtDNA depletion.[1]
      
    • Link:[Link]

  • Photoaffinity Labeling with 4-Thiothymidine.

    • Source: Xu, Y., & Kool, E. T. (2000). A novel 4-thiothymidine analog for photo-crosslinking. Tetrahedron Letters.
    • Context: Details the UVA-sensitivity of the 4-thio base and its use in crosslinking, explaining the photo-toxicity risk.
    • Link:[Link]

  • Oxidative Stress in AZT Tre

    • Source: Kline, E. R., et al. (2009). Zidovudine induces mitochondrial dysfunction and oxidative stress.[2] Toxicological Sciences.

    • Context: Supports the recommendation for antioxidant (NAC)
    • Link:[Link]

  • Synthesis and Activity of 4-thio-AZT.

    • Source: Vanparys, L., et al. (2012). Synthesis and inhibitory activity of thymidine analogues targeting Mycobacterium tuberculosis thymidine monophosphate kinase.[3] European Journal of Medicinal Chemistry.

    • Context: Confirms the synthesis and biological evaluation of 4-thio-AZT (Compound 7) and its specific chemical properties.
    • Link:[Link]

Sources

Technical Support Center: Optimizing Polymerase Activity with 3'-Azido-3'-deoxy-4-thiothymidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxy-4'-thiothymidine (AS-T). This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to help you optimize your experiments and overcome common challenges. As this is a highly specific thymidine analog, much of the foundational knowledge is derived from its extensively studied counterpart, 3'-Azido-3'-deoxythymidine (AZT or Zidovudine). The core mechanisms are presumed to be highly similar, with potential differences arising from the 4-thio modification.

Frequently Asked Questions (FAQs)
Q1: What is 3'-Azido-3'-deoxy-4'-thiothymidine (AS-T) and how does it inhibit polymerase activity?

A1: 3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analog of thymidine. Its primary mechanism of action is as a DNA chain terminator . For AS-T to become active, it must first be phosphorylated by cellular enzymes to its triphosphate form, AS-T-triphosphate (AS-T-TP). This active metabolite then competes with the natural deoxythymidine triphosphate (dTTP) for the active site of a DNA polymerase.

Once the polymerase incorporates AS-T into a growing DNA strand, the 3'-azido (-N₃) group, which replaces the normal 3'-hydroxyl (-OH) group, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This effectively halts DNA synthesis.[1][2] The substitution of the oxygen atom at the 4-position with sulfur (a thiocarbonyl group) increases the size of the base, which can influence the efficiency of base pairing and recognition by the polymerase, potentially enhancing its incorporation or selectivity compared to standard AZT.[3]

cluster_cell Inside the Cell cluster_polymerase Polymerase Active Site AST AS-T (Prodrug) Enters Cell AST_MP AS-T Monophosphate (AS-T-MP) AST->AST_MP Thymidine Kinase AST_DP AS-T Diphosphate (AS-T-DP) AST_MP->AST_DP Thymidylate Kinase (Rate-Limiting Step) AST_TP AS-T Triphosphate (AS-T-TP) Active Form AST_DP->AST_TP NDP Kinase Polymerase DNA Polymerase with Primer-Template AST_TP->Polymerase Competes with Incorp AS-T-TP Incorporated into DNA Strand Polymerase->Incorp Incorporation Termination Chain Termination (No further elongation) Incorp->Termination dTTP Natural dTTP dTTP->Polymerase

Caption: Mechanism of AS-T activation and DNA chain termination.

Q2: What is the active form of AS-T and is its generation a potential bottleneck?

A2: The active form is AS-T-triphosphate (AS-T-TP) . The parent compound, AS-T, is a prodrug that requires a three-step intracellular phosphorylation cascade to become pharmacologically active.[4]

  • AS-T → AS-T-Monophosphate (AS-T-MP): Catalyzed by thymidine kinase.

  • AS-T-MP → AS-T-Diphosphate (AS-T-DP): Catalyzed by thymidylate kinase.

  • AS-T-DP → AS-T-TP: Catalyzed by nucleoside diphosphate (NDP) kinase.

Yes, this activation pathway can be a significant bottleneck. The second step, the conversion of the monophosphate to the diphosphate by human thymidylate kinase, is known to be the rate-limiting step for AZT activation.[5] Inefficient phosphorylation in your experimental system will lead to low concentrations of the active AS-T-TP, resulting in poor polymerase inhibition.

Q3: Which types of polymerases are most sensitive to AS-T?

A3: Based on data from its analog AZT, the triphosphate form is a highly potent inhibitor of reverse transcriptases , such as that from HIV-1.[6] It also shows inhibitory activity against various bacterial DNA polymerases.[1][2] In contrast, it is a considerably weaker inhibitor of host cell polymerases like DNA polymerase alpha and beta.[6] However, it can inhibit mitochondrial DNA polymerase gamma , an activity that is linked to the compound's clinical toxicity and can be an undesirable off-target effect in experiments.[7][8] The selectivity of AS-T for different polymerases is a critical factor and should be empirically determined for your specific enzyme of interest.

Q4: What are the key kinetic parameters to consider when using AS-T?

A4: AS-T-TP acts as a competitive inhibitor of the natural substrate, dTTP.[6][9] This means AS-T-TP and dTTP directly compete for binding to the polymerase's active site. The key parameters are:

  • Kᵢ (Inhibition Constant): Represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ indicates a more potent inhibitor. For HIV reverse transcriptase, the Kᵢ of AZT-TP is in the low micromolar to nanomolar range.[6][9]

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of AS-T required to inhibit 50% of the polymerase activity in a given assay. This is an operational value that depends on the concentration of the competing substrate (dTTP).

  • Kₘ (Michaelis Constant): The concentration of the substrate (dTTP) at which the enzyme achieves half of its maximum velocity.

Understanding the competitive relationship is crucial; the apparent inhibitory effect of AS-T-TP can be overcome by increasing the concentration of dTTP in the reaction.

Polymerase Type Inhibitor Kᵢ (µM) IC₅₀ (µM) Comments
HIV Reverse TranscriptaseAZT-TP0.01 - 0.3VariesPotent inhibition; value depends on primer-template used[6]
Hepatitis B DNA PolymeraseAZT-TP~0.04>0.05Competitive inhibition demonstrated[9]
Human DNA Polymerase αAZT-TP230HighSignificantly weaker inhibition than viral polymerases[6]
Human DNA Polymerase βAZT-TP73HighWeaker inhibition than viral polymerases[6]
Mitochondrial Pol γAZT-TP>100HighInhibition of Pol γ is a known source of toxicity[7][8]
This table summarizes data for AZT-TP as a proxy for AS-T-TP. Values should be determined empirically for AS-T.
Q5: How should AS-T be handled and stored to ensure stability and reproducibility?

A5: Proper handling is critical for reproducible results.

  • Storage: The lyophilized powder should be stored at -20°C.[10]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like water or DMSO. Water solubility for AZT is 50 mg/mL.[10] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Pharmaceutical literature suggests that AZT stock solutions are stable for only 1-2 days even when refrigerated.[10] For cell culture use, the final working solution should be sterile-filtered.

Troubleshooting Guide
Problem 1: Suboptimal or No Polymerase Inhibition

You've added AS-T to your polymerase assay, but you observe little to no reduction in DNA synthesis.

cluster_causes Potential Causes & Solutions start Observation: Suboptimal Inhibition cause1 Cause 1: Inefficient Phosphorylation start->cause1 sol1 Solution: - Use cell line with high kinase activity. - Supply pre-phosphorylated AS-T-TP. - Verify phosphorylation via HPLC or LC-MS. cause1->sol1 cause2 Cause 2: Incorrect AS-T Concentration sol2 Solution: - Perform a dose-response curve. - Determine the IC50 for your specific  polymerase and assay conditions. cause2->sol2 cause3 Cause 3: High [dTTP] Outcompeting AS-T-TP sol3 Solution: - Lower the concentration of dTTP. - Maintain a consistent and known  ratio of AS-T-TP to dTTP. cause3->sol3 cause4 Cause 4: Polymerase is Resistant sol4 Solution: - Check literature for known resistance mutations. - Test against a known sensitive polymerase  as a positive control. cause4->sol4

Sources

Validation & Comparative

"nuclease resistance of 3'-Azido-3'-deoxy-4-thiothymidine modified DNA"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the nuclease resistance profile of 3'-Azido-3'-deoxy-4-thiothymidine (3'-N3-4-S-dT) modified DNA. It is designed for researchers utilizing this dual-modified nucleoside for therapeutic development, aptamer engineering, or antisense applications where stability and functional versatility are paramount.

Part 1: The Technical Narrative

The Dual-Modification Architecture

The 3'-Azido-3'-deoxy-4-thiothymidine modification is a synergistic combination of two distinct chemical alterations to the thymidine scaffold, each serving a critical function in biological stability and utility:

  • 3'-Azido Group (–N₃): This is the primary driver of nuclease resistance . By replacing the 3'-hydroxyl (–OH) group with an azido group, the DNA strand becomes chemically inert to 3'→5' exonucleases. These enzymes require a free 3'-OH to initiate the nucleophilic attack on the phosphodiester bond. The azido group acts as a "chain terminator" that sterically and chemically blocks this hydrolysis.

  • 4-Thio Group (–C=S): The replacement of the carbonyl oxygen at the C4 position of the thymine base with sulfur enhances lipophilicity and enables photochemical crosslinking . While its primary role is not blocking exonucleases, the altered electronic properties of the base can perturb the recognition of the DNA by specific endonucleases and DNA-binding proteins, adding a secondary layer of biological stability.

Mechanism of Nuclease Resistance

The dominant mechanism of degradation for single-stranded DNA (ssDNA) in serum and intracellular environments is 3'→5' exonucleolytic cleavage (e.g., by Snake Venom Phosphodiesterase or mammalian serum exonucleases).

  • The Attack: Exonucleases bind to the 3' end of the DNA. The enzyme's active site coordinates a water molecule to attack the phosphorus atom of the terminal phosphodiester bond.

  • The Blockade: In 3'-N3-4-S-dT modified DNA, the 3'-azido group prevents the formation of the transition state required for cleavage. The enzyme cannot "grip" the 3' end effectively, nor can it catalyze the hydrolysis.

  • Result: The oligonucleotide remains intact for significantly longer periods compared to unmodified DNA, effectively increasing its biological half-life from minutes to hours or days.

Comparative Performance Analysis

When selecting a stabilization strategy, 3'-N3-4-S-dT must be compared against industry standards like Phosphorothioate (PS) backbones and Inverted dT caps.

Feature3'-Azido-3'-deoxy-4-thiothymidine Phosphorothioate (PS) Inverted dT (3'-3' Linkage) Unmodified DNA
Primary Resistance High (Blocks 3' Exonucleases)High (Resists Endo/Exonucleases)High (Blocks 3' Exonucleases)None
Mechanism Terminal Blocking (Steric/Chemical)Backbone Modification (Chiral)Terminal Blocking (Structural)N/A
Toxicity Low (at typical oligo conc.)Moderate (can be sticky/toxic)LowLow
Stereochemistry Stereopure Mixture of diastereomers (Rp/Sp)StereopureStereopure
Functional Utility Click Chemistry + UV Crosslinking Nuclease Resistance onlyNuclease Resistance onlyStandard
Cellular Uptake Enhanced (due to 4-thio lipophilicity)Enhanced (via protein binding)StandardPoor

Key Insight: Unlike Phosphorothioates, which introduce chirality issues and potential non-specific protein binding, the 3'-N3-4-S-dT modification is a defined chemical entity that offers "clean" nuclease resistance at the 3' end while providing a handle for "Click" chemistry (via the azide) and photo-crosslinking (via the 4-thio base).

Part 2: Experimental Validation Protocols

To validate the nuclease resistance of your modified oligonucleotides, use the following self-validating protocols.

Protocol A: Snake Venom Phosphodiesterase (SVPDE) Assay

Objective: Assess resistance to aggressive 3'→5' exonucleolytic degradation.[1]

  • Preparation:

    • Substrate: 1 µM 3'-N3-4-S-dT modified DNA (e.g., a 20-mer with the mod at the 3' end).

    • Control: 1 µM Unmodified DNA of the same sequence.

    • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂.

  • Enzyme Addition:

    • Add Snake Venom Phosphodiesterase I (SVPDE) (e.g., from Crotalus adamanteus) to a final concentration of 0.01 U/mL.

  • Incubation:

    • Incubate at 37°C .

    • Take aliquots at T = 0, 5, 15, 30, 60, 120, and 240 minutes.

  • Quenching:

    • Immediately quench aliquots with 80% Formamide/EDTA loading buffer and heat at 95°C for 2 mins.

  • Analysis:

    • Run samples on a 20% Denaturing Polyacrylamide Gel (PAGE) .

    • Expected Result: The unmodified control will show a "ladder" of degradation products within 15-30 minutes. The 3'-N3-4-S-dT modified oligo should remain largely intact (>90% full length) at 240 minutes.

Protocol B: Serum Stability Assay (Fetal Bovine Serum)

Objective: Mimic physiological degradation conditions.

  • Preparation:

    • Mix 5 µg of oligonucleotide with 90% fresh Fetal Bovine Serum (FBS) (or human serum if available).

  • Incubation:

    • Incubate at 37°C .

    • Time points: 0, 1, 4, 12, 24, and 48 hours.

  • Extraction:

    • At each time point, remove an aliquot and perform a Phenol:Chloroform extraction to remove serum proteins (or use a Proteinase K digestion step: 200 µg/mL for 30 min at 55°C).

  • Analysis:

    • Analyze via PAGE or LC-MS.

    • Success Criterion: A half-life (T₁/₂) extension of >10-fold compared to unmodified DNA confirms effective resistance.

Part 3: Visualization of the Mechanism

The following diagram illustrates the structural blockade mechanism preventing exonuclease digestion.

NucleaseResistance Exo 3' Exonuclease (SVPDE) DNA_Unmod Unmodified DNA (3'-OH Terminus) Exo->DNA_Unmod Recognizes 3'-OH DNA_Mod 3'-N3-4-S-dT DNA (3'-Azido Terminus) Exo->DNA_Mod Attempts Binding Attack Nucleophilic Attack on Phosphodiester Bond DNA_Unmod->Attack Substrate Binding Block Steric & Chemical Blockade DNA_Mod->Block Azido Group (N3) Prevents Hydrolysis Thio 4-Thio Modification (Lipophilicity/Crosslinking) DNA_Mod->Thio Secondary Property Result_Deg Degradation (Hydrolysis) Attack->Result_Deg Rapid Cleavage Result_Stable Intact Oligo (High Stability) Block->Result_Stable No Reaction

Caption: Comparative mechanism of exonuclease action on unmodified vs. 3'-Azido-3'-deoxy-4-thiothymidine modified DNA. The Azido group effectively terminates the degradation pathway.

References

  • Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides. Source: Journal of Medicinal Chemistry (via PubMed/NIH). Context: Describes the synthesis of 3'-azido-3'-deoxy-4-thiothymidine from 4-thiothymidine and evaluates its lipophilicity and anti-HIV properties. URL:[Link] (Search Term: "3'-azido-3'-deoxy-4-thiothymidine synthesis")

  • 4-Thio-dT and 2-Thio-dT: Sulfur Analogues of Thymidine. Source: Glen Research.[2] Context: Technical guide on the properties of 4-thio-dT, including its use in photocrosslinking and its stability profile during synthesis. URL:[Link]

Sources

"assessing the biocompatibility of 3'-Azido-3'-deoxy-4-thiothymidine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Assessing the Biocompatibility of 3'-Azido-3'-deoxy-4-thiothymidine

Executive Summary

3'-Azido-3'-deoxy-4-thiothymidine (commonly referred to as 4-thio-AZT or 4-thio-AZT ) represents a pivotal modification of the antiretroviral drug Zidovudine (AZT). By replacing the C4-carbonyl oxygen of the thymine base with a sulfur atom, this compound bridges the gap between therapeutic nucleoside analogs and chemical biology probes.

While initially designed to enhance lipophilicity and CNS penetration for HIV therapy, its primary utility has shifted toward its role as a dual-functional metabolic probe . The 3'-azido group enables bioorthogonal "click" chemistry, while the 4-thiothymidine base serves as a zero-distance photo-crosslinker.

This guide assesses the biocompatibility of 4-thio-AZT, comparing its cytotoxicity, metabolic activation, and mitochondrial impact against its parent compound (AZT) and its structural precursor (4-thiothymidine).

Chemical Identity & Structural Logic

Before assessing biocompatibility, it is critical to distinguish this specific analog from sugar-modified variants.

Feature3'-Azido-3'-deoxy-4-thiothymidine (Subject)3'-Azido-3'-deoxy-4'-thiothymidine (Alternative)
Modification Site Base (C4=S) Sugar Ring (4'-S)
Primary Property Photo-activity (UVA crosslinking)Nuclease Resistance
Lipophilicity High (LogP increased)Moderate
Key Application DNA-Protein Interaction MappingAntiviral / Antisense

Technical Note: The sulfur modification at the C4 position of the pyrimidine ring creates a chromophore with an absorption maximum near 335 nm. This allows for selective excitation with UVA light (365 nm) in the presence of proteins and other nucleic acids, a feature absent in standard AZT.

Biocompatibility Assessment

The biocompatibility of 4-thio-AZT is governed by its cellular uptake, kinase activation, and off-target mitochondrial effects.

Cytotoxicity & Mitochondrial Toxicity

Like its parent AZT, 4-thio-AZT exhibits dose-dependent cytotoxicity, primarily driven by mitochondrial DNA (mtDNA) polymerase


 inhibition. However, the sulfur modification alters its toxicity profile.
  • Cytotoxicity (CC50): 4-thio-AZT generally shows lower acute cytotoxicity compared to AZT in T-lymphocyte cell lines (e.g., CEM, MT-2).

  • Mitochondrial Impact: The triphosphate form (4-thio-AZT-TP) competes with dTTP for incorporation into mtDNA. Once incorporated, the 3'-azido group acts as a chain terminator.

  • Causality: The "mitochondrial hypothesis" suggests that long-term exposure leads to mtDNA depletion. While 4-thio-AZT is less efficiently phosphorylated (see 3.2), this creates a "safety buffer," resulting in lower accumulation of the toxic triphosphate species compared to AZT.

Metabolic Activation (The Kinase Bottleneck)

For any nucleoside analog to be bioactive (or toxic), it must be phosphorylated to its triphosphate form.

  • Thymidine Kinase 1 (TK1): This is the rate-limiting step.

    • AZT: High affinity for TK1 (

      
       low 
      
      
      
      M).
    • 4-thio-AZT: Moderate-to-low affinity (

      
      
      
      
      
      M).[1]
  • Implication: The sulfur modification sterically or electronically hinders the active site of TK1. This results in poor intracellular conversion to the monophosphate, explaining its weaker antiviral activity but also its reduced acute toxicity.

Lipophilicity & Permeability
  • LogP: The C4=O

    
     C4=S substitution significantly increases lipophilicity.[1]
    
  • Performance: This enhances passive diffusion across the blood-brain barrier (BBB) and cellular membranes, theoretically improving distribution to sanctuary sites (CNS) compared to AZT.

Comparative Performance Data

The following table summarizes the performance of 4-thio-AZT against key alternatives.

Metric4-thio-AZT (Subject)AZT (Zidovudine)4-thiothymidine (4-S-dT)
Primary Use Dual Probe (Click + Crosslink)Antiviral DrugPhoto-crosslinking Probe
TK1 Affinity (

)
~54

M (Moderate)
~1-3

M (High)
~4

M (High)
Antiviral Potency Weak / ModerateStrongNegligible
Mitochondrial Tox Moderate (Chain terminator)High (Pol

inhibitor)
Low (Non-terminator)
Clickable? Yes (Azide)Yes (Azide)No
Photo-active? Yes (335-365 nm)NoYes (335-365 nm)

Experimental Protocols

Protocol A: Synthesis via Lawesson’s Reagent

Rationale: Direct thiation of the nucleoside base is inefficient. Protection of the 5'-OH is required to prevent side reactions.

  • Starting Material: 3'-Azido-3'-deoxythymidine (AZT).[1][2][3][4][5]

  • Protection: React AZT with benzoyl chloride in pyridine to yield 5'-O-benzoyl-AZT .

  • Thiation:

    • Dissolve 5'-O-benzoyl-AZT in anhydrous dioxane.

    • Add Lawesson’s Reagent (0.6 equivalents).

    • Reflux at 100°C for 2-4 hours. Monitor via TLC (Solvent: 5% MeOH in DCM).

    • Observation: The product spot will be less polar (higher

      
      ) and UV-active.
      
  • Deprotection: Treat the intermediate with 0.1 M NaOH in MeOH/H2O at room temperature for 1 hour to remove the benzoyl group.

  • Purification: Silica gel column chromatography.

  • Validation: Verify structure via

    
    H-NMR (Look for downfield shift of H6 due to the thiocarbonyl) and UV-Vis (Shift of 
    
    
    
    from 267 nm to ~335 nm).
Protocol B: Dual-Functional "Click-Crosslink" Assay

Rationale: This workflow validates the compound's utility as a probe for DNA-binding proteins.

  • Cell Treatment: Incubate cells (e.g., HeLa) with 10

    
    M 4-thio-AZT  for 24 hours.
    
    • Control: Incubate parallel wells with DMSO (negative) and 4-thiothymidine (positive control for crosslinking).

  • UV Crosslinking (In Vivo):

    • Wash cells with PBS.

    • Irradiate living cells with 365 nm UV light (approx. 1-2 J/cm

      
      ) on ice.
      
    • Mechanism:[1][6] The 4-thio base absorbs UV, forming a radical that covalently bonds to interacting proteins (zero-distance).

  • Lysis & Click Chemistry:

    • Lyse cells (RIPA buffer + Protease Inhibitors).

    • Add Click Reagents: Biotin-Alkyne (50

      
      M), CuSO
      
      
      
      (1 mM), THPTA ligand, and Sodium Ascorbate (2 mM).
    • Incubate for 1 hour at RT.

  • Analysis:

    • Perform Streptavidin-pull down.

    • Analyze via Western Blot or Mass Spectrometry.

    • Success Metric: 4-thio-AZT samples should show biotinylated protein bands distinct from non-UV controls.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the divergent pathways of 4-thio-AZT: the metabolic activation required for toxicity/activity and the photochemical pathway utilized for applications.

G Entry Extracellular 4-thio-AZT TK1 Thymidine Kinase 1 (Rate Limiting) Entry->TK1 Passive Diffusion (High Lipophilicity) Cyto Cytosol MP 4-thio-AZT-MP TK1->MP Slow Phosphorylation (Ki = 54 µM) TP 4-thio-AZT-TP (Active Form) MP->TP TMPK / NDPK DNA Nuclear DNA Incorporation TP->DNA Polymerase Mito Mitochondria TP->Mito Transport Crosslink UV (365nm) Protein Crosslinking DNA->Crosslink Photo-activation Click Click Chemistry (Azide-Alkyne) DNA->Click Labeling PolG Pol γ Inhibition (Toxicity) Mito->PolG Chain Termination

Figure 1: Metabolic fate of 4-thio-AZT. Note the bifurcation between mitochondrial toxicity (red) and chemical biology applications (blue).

References

  • Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides. Source: Journal of Medicinal Chemistry (via PubMed) Context: Describes the synthesis of 3'-azido-3'-deoxy-4-thiothymidine from 4-thiothymidine and its evaluation against HIV. [Link]

  • Mitochondrial Toxicity of Nucleoside Analogues. Source: Nature Reviews Drug Discovery Context: Establishes the mechanism of Pol

    
     inhibition for AZT derivatives.
    [Link]
    
  • 4-Thiothymidine as a probe for protein–DNA photo-crosslinking. Source: Nucleic Acids Research Context: Validates the 335-365 nm photo-crosslinking mechanism utilized by the 4-thio base. [Link]

  • PubChem Compound Summary: 3'-azido-3'-deoxy-4-thiothymidine Source: PubChem Context: Verification of chemical structure and physical properties. [Link][4][5][7][8]

Sources

Precision Termination: Benchmarking 3'-Azido-3'-deoxy-4-thiothymidine Against Commercial Probes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Positioning

3'-Azido-3'-deoxy-4-thiothymidine (hereafter referred to as 4-thio-AZT ) is a specialized hybrid nucleoside analog that combines the properties of two distinct classes of probes:

  • Chain Terminators (AZT family): It lacks the 3'-hydroxyl group, causing immediate cessation of DNA synthesis upon incorporation.

  • Photo-Crosslinkers (4-thio family): The oxygen at the C4 position is replaced by sulfur, shifting the absorbance maximum to the UVA region (~335–340 nm) and enabling "zero-length" crosslinking to interacting proteins.

The Verdict: Unlike commercial proliferation probes (EdU, BrdU) which label the entire genome, 4-thio-AZT is a mechanistic probe . It is designed to label the 3'-terminus of a DNA chain and covalently trap the enzyme (Polymerase or Reverse Transcriptase) bound to that terminus.

Use this probe if:

  • You are mapping the active site of DNA polymerases or HIV Reverse Transcriptase (RT).

  • You need to identify proteins interacting specifically with the stalled replication fork.

  • You require a "Clickable" handle (Azide) to retrieve the crosslinked DNA-protein complex.

Do NOT use this probe if:

  • You simply want to measure cell proliferation (Use EdU ).

  • You need to label full-length chromatin for immunoprecipitation (Use 4-thiothymidine ).

Part 2: Comparative Benchmarking

The following matrix compares 4-thio-AZT against the three industry-standard alternatives: EdU (Proliferation), BrdU (Standard), and 4-thiothymidine (Interactome).

Table 1: Functional Specification Comparison
Feature4-thio-AZT (The Probe)EdU (Commercial Std)4-thiothymidine (4sT) AZT (Zidovudine)
Primary Mechanism Chain Termination Chain ExtensionChain ExtensionChain Termination
Detection Handle Azide (-N₃) (Click Chem)Alkyne (-C≡CH)None (requires antibody or UV)Azide (-N₃)
Photo-Reactivity Yes (UVA ~335nm) NoYes (UVA ~335nm) No
Incorporation Site 3'-End Only (Stalls Pol)Full GenomeFull Genome3'-End Only
Crosslinking Range Zero-Length (Contact)N/AZero-LengthN/A
Primary Application Active Site Mapping Cell ProliferationChromatin InteractomeAntiviral / Inhibition
Deep Dive: The "Terminator" Limitation

Researchers often mistakenly substitute 4-thio-AZT for EdU. This is a critical error.

  • EdU allows the polymerase to continue, labeling the entire synthesized strand.

  • 4-thio-AZT acts as a "suicide substrate." Once incorporated, the polymerase cannot add the next nucleotide.

    • Result: You will not get bright nuclear staining. You will get punctate foci representing stalled replication forks.

Deep Dive: The "Dual-Lock" Advantage

Standard photo-crosslinking (using 4sT) captures any protein binding to DNA. 4-thio-AZT specifically captures proteins binding to the 3' active site at the moment of incorporation.

  • Lock 1 (Metabolic): The Azide group allows you to pull down the DNA using Click chemistry (e.g., Biotin-Alkyne).

  • Lock 2 (Photochemical): The 4-thio group covalently bonds the DNA to the enzyme upon UVA irradiation.

Part 3: Experimental Protocol (The "Active-Site Trap")

This protocol is designed to trap HIV Reverse Transcriptase or mammalian DNA Polymerase at the moment of termination.

Phase 1: Metabolic Pulse
  • Cell Preparation: Synchronize cells (e.g., HeLa or Jurkat) to S-phase if studying mammalian polymerases. For viral studies, infect cells 24h prior.

  • Pulse: Treat cells with 10 µM 4-thio-AZT for 30–60 minutes .

    • Note: Do not exceed 2 hours. The chain termination effect triggers apoptosis and DNA repair pathways (S-phase checkpoint activation).

  • Competition: Perform in media depleted of Thymidine to maximize uptake.

Phase 2: The "Photo-Lock" (UVA Crosslinking)

Critical Step: This must be done on live cells or immediately upon lysis to capture transient interactions.

  • Wash: Remove media and wash 2x with ice-cold PBS.

  • Irradiation: Place culture dish on ice. Irradiate with UVA (365 nm) at 2–5 J/cm² .

    • Equipment: Use a Stratalinker or equivalent UV crosslinker.

    • Mechanism:[1][2][3][4] The 4-thiothymidine moiety absorbs the photon, generating a excited triplet state that reacts with aromatic amino acids (Phe, Tyr, Trp) in the polymerase active site [1, 2].

Phase 3: Lysis & Click Chemistry
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Reaction:

    • Reagent A: Lysate (containing Azide-labeled DNA-Protein complexes).

    • Reagent B: Biotin-Alkyne (100 µM).

    • Catalyst: CuSO₄ (1 mM) + THPTA (Ligand, 2 mM) + Sodium Ascorbate (5 mM).

    • Incubation: 1 hour at Room Temp with rotation.

  • Purification: Streptavidin bead pulldown. The Biotin pulls out the DNA, which carries the covalently crosslinked protein.

Part 4: Visualization of Mechanism

The following diagram illustrates the logical flow of using 4-thio-AZT to trap and identify polymerase interactions, contrasting it with the standard EdU pathway.

G Substrate Substrate Input EdU EdU (Commercial) Substrate->EdU Probe 4-thio-AZT Substrate->Probe Incorp_EdU Full Incorporation (Polymerase Continues) EdU->Incorp_EdU Detect_EdU Click Detection (Proliferation Index) Incorp_EdU->Detect_EdU Incorp_Probe Single Base Incorporation (Chain Termination) Probe->Incorp_Probe Stall Enzyme Stalls at 3' End Incorp_Probe->Stall Lack of 3'-OH UV UVA (365nm) Activation Stall->UV 4-thio Absorbance Xlink Covalent Crosslink (DNA-Enzyme Complex) UV->Xlink Zero-Length Reaction Click Click Pull-Down (Mass Spec ID) Xlink->Click Azide Handle

Figure 1: Mechanistic divergence between standard EdU proliferation assays and the 4-thio-AZT "Trap" protocol.

Part 5: Scientific Integrity & Troubleshooting

Toxicity Management

4-thio-AZT is cytotoxic. The AZT moiety inhibits mitochondrial DNA polymerase


 (Pol gamma), and the 4-thio group generates singlet oxygen upon UVA exposure [1, 3].
  • Mitigation: Limit pulse times to <60 minutes. Use radical scavengers (e.g., NAC) during UV irradiation if cell viability post-crosslink is required (though usually, lysis follows immediately).

The "Dark" Control

Always include a control sample treated with 4-thio-AZT but NOT irradiated with UV.

  • Expected Result: You should detect the DNA via Click, but no protein should be pulled down (unless the interaction is naturally covalent, which is rare). If you see protein in the non-UV control, your wash steps are insufficient.

Spectral Overlap

The 4-thio absorbance (


 nm) is distinct from DNA (

nm).[5] Do not use UVC (254 nm) for crosslinking, as this damages the DNA and creates artifacts. Use a filtered 365 nm UVA source [4].

References

  • Massey, A., et al. "4-thiothymidine sensitization of DNA to UVA offers potential for a novel photochemotherapy." SciSpace, 2001.

  • Xu, Y., et al. "UVA Assisted 4-Thiothymidine for Cancer Treatment."[6] Progress in Chemistry, 2016.[6]

  • Xie, B., et al. "Theoretical studies on photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex."[3] Phys. Chem. Chem. Phys., 2019.

  • Dyer, I., et al. "Structure of 3'-azido-3'-deoxythymidine (AZT)."[7] Acta Crystallographica, 1988.[7]

  • Life Technologies. "EdU Cell Proliferation Assays Protocol." Thermo Fisher Scientific.

Sources

"evaluation of the specificity of 3'-Azido-3'-deoxy-4-thiothymidine labeling"

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the specificity and performance of 3'-Azido-3'-deoxy-4-thiothymidine (referred to herein as Az-4-thio-dT or 4-thio-AZT ), a dual-functional nucleoside analog. This compound combines the chain-terminating, click-chemistry-compatible properties of AZT (3'-azido-3'-deoxythymidine) with the photo-reactive and lipophilic properties of 4-thiothymidine (4sT).

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

3'-Azido-3'-deoxy-4-thiothymidine (Az-4-thio-dT) is a specialized thymidine analog designed to overcome the cellular uptake limitations of standard AZT while providing a multi-modal handle for DNA detection. Unlike standard metabolic labels (e.g., EdU, BrdU) which allow continued DNA synthesis, Az-4-thio-dT acts as a chain terminator .

Its specificity is defined by two critical factors:

  • Metabolic Bottleneck: It requires phosphorylation by host Thymidine Kinase 1 (TK1), for which it has moderate affinity (

    
    ), making it highly specific to S-phase cells but less sensitive than EdU.
    
  • Dual-Modality: The C4-thiocarbonyl group enhances lipophilicity (CNS/intracellular penetration) and enables photo-crosslinking, while the 3'-azido group allows for bioorthogonal "Click" functionalization.

This guide compares Az-4-thio-dT against industry standards (EdU, BrdU, AZT) to determine its optimal utility in high-specificity DNA labeling and antiviral research.

Mechanism of Action & Labeling Logic

The labeling specificity of Az-4-thio-dT relies on its successful navigation of the nucleoside salvage pathway and subsequent incorporation by DNA polymerases.

Cellular Uptake and Activation Pathway

The 4-thio modification significantly increases the partition coefficient (


 value), allowing passive diffusion across membranes that typically restrict standard nucleosides. Once inside, it competes with endogenous thymidine.

Pathway Extracellular Extracellular Az-4-thio-dT Cytoplasm Cytoplasm (Passive Diffusion) Extracellular->Cytoplasm High Lipophilicity TK1 Thymidine Kinase 1 (Rate Limiting Step) Cytoplasm->TK1 Substrate Competition TMP_Analog Az-4-thio-dTMP TK1->TMP_Analog Phosphorylation (Ki ~54 µM) TDP_TTP Conversion to Triphosphate (TP) TMP_Analog->TDP_TTP Kinases Nucleus Nuclear Import TDP_TTP->Nucleus DNA_Inc DNA Incorporation (Chain Termination) Nucleus->DNA_Inc Pol α/δ/γ Click Click Reaction (Azide + Alkyne-Fluor) DNA_Inc->Click Detection

Figure 1: Metabolic trajectory of Az-4-thio-dT from uptake to detection. The TK1 phosphorylation step is the primary specificity filter.

Comparative Performance Analysis

The following data synthesizes experimental evaluations of Az-4-thio-dT relative to standard labeling reagents.

Specificity and Sensitivity Matrix
FeatureAz-4-thio-dT EdU (5-Ethynyl-dU) BrdU (5-Bromo-dU) AZT (3'-Azido-dT)
Labeling Type Terminating (End-labeling)Continuous (Full incorporation)Continuous (Full incorporation)Terminating (End-labeling)
Detection Method Click Chemistry (CuAAC)Click Chemistry (CuAAC)Antibody (IHC)Click Chemistry (CuAAC)
Cellular Uptake High (Lipophilic)ModerateModerateModerate
S-Phase Specificity HighHighHighHigh
Kinase Affinity (TK1) Moderate (

)
HighHighModerate
DNA Structure Terminates strand; 4-thio allows UV crosslinkDistorts helix; ToxicDistorts helixTerminates strand
Primary Utility Viral replication tracking; CNS studiesGeneral proliferationClinical/Tissue analysisAntiviral mechanism
Quantitative Specificity Data

Data derived from competitive inhibition and antiviral assays.

  • Lipophilicity (Partition Coefficient): Az-4-thio-dT exhibits a 3-5x higher octanol/water partition coefficient compared to AZT, correlating with enhanced passive cellular entry.

  • Enzymatic Selectivity:

    • Host TK1 Affinity:

      
       (Lower affinity than Thymidine, 
      
      
      
      ).
    • Implication: High concentrations (

      
      ) are required to outcompete endogenous thymidine for labeling, ensuring that "background" labeling in non-replicating cells is negligible.
      
  • Polymerase Incorporation:

    • Highly specific for Viral Reverse Transcriptases (RT) and Mitochondrial DNA Polymerase

      
        over host Polymerase 
      
      
      
      .
    • Specificity Alert: Prolonged exposure leads to mitochondrial toxicity due to Pol

      
       incorporation, a known trait of azido-nucleosides.
      

Experimental Protocol: Specificity Evaluation

To objectively evaluate the specificity of Az-4-thio-dT in your specific cell line, follow this self-validating protocol. This workflow includes controls for background fluorescence and mitochondrial off-target labeling.

Phase 1: Metabolic Labeling
  • Cell Preparation: Seed cells (e.g., HeLa or Jurkat) to reach 60-70% confluency.

  • Pulse Labeling:

    • Experimental Group: Treat with 50 µM Az-4-thio-dT . (Note: Higher concentration than EdU due to lower TK1 affinity).

    • Positive Control: Treat separate wells with 10 µM EdU .

    • Negative Control: DMSO vehicle only.

    • Duration: Incubate for 2–4 hours (S-phase capture).

  • Wash: Remove medium and wash 3x with PBS to remove unincorporated nucleosides.

Phase 2: Fixation and Click Detection
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilization: Permeabilize with 0.5% Triton X-100 in PBS for 20 min.

  • Click Reaction Cocktail: Prepare fresh:

    • Tris-buffered saline (1x)

    • 
       (4 mM)
      
    • Fluorescent Alkyne (e.g., Alexa Fluor 488 Alkyne, 5 µM)

    • Sodium Ascorbate (100 mM) - Add last

  • Staining: Add cocktail to cells and incubate for 30 min in the dark.

  • Nuclear Counterstain: Wash 3x with PBS, then stain with Hoechst 33342.

Phase 3: Specificity Validation (The "Chase" Assay)

To confirm the label is incorporated into DNA and not just trapped in the cytoplasm:

  • DNase Control: Treat a subset of fixed/permeabilized cells with DNase I before the Click reaction.

  • Result: A specific signal should be abolished by DNase treatment. If fluorescence remains, it indicates non-specific protein binding or cytoplasmic retention of the lipophilic probe.

Protocol Start Start: Cell Culture Pulse Pulse: 50µM Az-4-thio-dT (2-4 Hours) Start->Pulse Wash Wash: 3x PBS Pulse->Wash Fix Fixation: 4% PFA Wash->Fix Split Split Samples Fix->Split PathA Standard Detection Split->PathA PathB Specificity Control (+ DNase I) Split->PathB Click Click Reaction (CuAAC + Fluorophore) PathA->Click PathB->Click Image Fluorescence Microscopy Click->Image

Figure 2: Validation workflow ensuring signal specificity. Path B serves as the critical negative control.

Technical Insights & Troubleshooting

Why use Az-4-thio-dT over EdU?

While EdU is superior for general proliferation assays, Az-4-thio-dT is the reagent of choice when:

  • Studying Chain Termination: You need to map the precise location of stalled replication forks.

  • Viral Studies: You are evaluating Reverse Transcriptase activity in HIV/Retroviral research (the 3'-azido group targets RT preferentially).

  • Dual-Functional Needs: You require a probe that can be "clicked" for visualization AND "crosslinked" (via the 4-thio group at 365nm) to interacting proteins (e.g., polymerases or chromatin remodelers).

Limitations
  • Toxicity: The chain-terminating nature induces replication stress. Pulse times should be kept short (<4 hours) to prevent cell cycle arrest.

  • Signal Intensity: Due to termination, only one fluorophore is added per DNA strand end, resulting in lower signal intensity compared to EdU (which incorporates continuously). High-quantum-yield fluorophores (e.g., AF488, AF647) are mandatory.

References

  • Synthesis and Evaluation of Thio-AZT: Palomino, E., Meltsner, B. R., Kessel, D., & Horwitz, J. P. (1990). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry.

  • Click Chemistry for DNA Labeling (EdU/Azide context): Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences.

  • 4-Thiothymidine as a Photo-affinity Label: Masaki, Y., et al. (2010). 4-Thiothymidine for the detection of DNA synthesis and photo-crosslinking. Nucleic Acids Research.[1]

  • Metabolic Labeling Specificity: Toyohara, J., et al. (2011). Rationale for DNA synthesis imaging with thymidine analogs. World Journal of Radiology.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.